[3H]5-oxo-ETE
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(6E,8E,11Z,14Z)-5-oxoicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12+,16-14+ |
InChI Key |
MEASLHGILYBXFO-UHDLZKNXSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C/C=C/C(=O)CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 5 Oxo Eicosatetraenoic Acid
Enzymatic Formation of 5-Oxo-Eicosatetraenoic Acid from 5S-Hydroxy-Eicosatetraenoic Acid
The immediate precursor to 5-oxo-ETE is 5S-hydroxy-eicosatetraenoic acid (5S-HETE). nih.gov The conversion of 5S-HETE to 5-oxo-ETE is a critical oxidation reaction that gives rise to a significantly more potent biological effector. wikipedia.org
Role of 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)
The enzymatic conversion of 5S-HETE to 5-oxo-ETE is catalyzed by 5-hydroxyeicosanoid dehydrogenase (5-HEDH). nih.govontosight.ai This microsomal enzyme is highly selective for 5S-HETE, demonstrating little to no activity with other positional isomers of HETE or with the R-enantiomer of 5-HETE. nih.govnih.gov 5-HEDH activity has been identified in a wide range of human cells, including inflammatory cells like neutrophils, eosinophils, monocytes, and lymphocytes, as well as in platelets, epithelial cells, endothelial cells, and various cancer cell lines. nih.govnih.govresearchgate.net The enzyme's primary function is to oxidize the 5-hydroxyl group of 5S-HETE to a keto group, forming 5-oxo-ETE. ontosight.ai The reaction is reversible, with 5-HEDH also capable of reducing 5-oxo-ETE back to 5S-HETE. wikipedia.org However, the forward reaction, leading to the formation of 5-oxo-ETE, is favored under specific cellular conditions. nih.gov
Cofactor Requirements for 5-Oxo-Eicosatetraenoic Acid Synthesis
The activity of 5-HEDH is critically dependent on the availability of a specific cofactor.
The synthesis of 5-oxo-ETE by 5-HEDH is strictly dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) as a cofactor. nih.govkarger.com The enzyme displays a remarkable selectivity for NADP+, with an approximately 10,000-fold preference for NADP+ over NAD+. nih.gov This high degree of cofactor specificity underscores the tight regulation of this metabolic pathway. The oxidation of 5-HETE to 5-oxo-ETE is supported by very low concentrations of NADP+, with a Michaelis constant (Km) of 139 nM. nih.govnih.gov
The synthesis of 5-oxo-ETE is not merely dependent on the absolute concentration of NADP+ but is exquisitely regulated by the intracellular ratio of NADP+ to its reduced form, NADPH. nih.govnih.gov In resting, unstimulated cells, the NADP+/NADPH ratio is very low, creating a reducing environment that limits the synthesis of 5-oxo-ETE. nih.govnih.gov This is because NADPH acts as an inhibitor of the forward reaction (5S-HETE to 5-oxo-ETE) and is the required cofactor for the reverse reaction (5-oxo-ETE to 5S-HETE). nih.govnih.gov Consequently, conditions that lead to an increase in the intracellular NADP+/NADPH ratio will favor the synthesis of 5-oxo-ETE. nih.gov
Cellular Conditions Favoring 5-Oxo-Eicosatetraenoic Acid Synthesis
The production of 5-oxo-ETE is not constitutive but is instead strongly promoted under specific cellular conditions that alter the intracellular redox balance.
Impact of Oxidative Stress on 5-Oxo-Eicosatetraenoic Acid Formation
Oxidative stress is a major physiological trigger for the enhanced synthesis of 5-oxo-ETE. wikipedia.orgencyclopedia.pub Exposure of various cell types, including monocytes, B-lymphocytes, and epithelial cells, to oxidative agents like hydrogen peroxide (H₂O₂) leads to a dramatic increase in the formation of 5-oxo-ETE. researchgate.netnih.govacs.org This effect is directly linked to the impact of oxidative stress on the intracellular pyridine (B92270) nucleotide pool. Oxidative stress leads to the rapid oxidation of NADPH to NADP+ as part of the cellular antioxidant response, primarily through the glutathione (B108866) reductase cycle. researchgate.netresearchgate.net This shift in the NADP+/NADPH ratio from approximately 0.08 in resting cells to around 3 in oxidatively stressed cells creates a favorable environment for 5-HEDH to catalyze the conversion of 5S-HETE to 5-oxo-ETE. nih.govnih.gov Other conditions that elevate intracellular NADP+ levels, such as the respiratory burst in phagocytic cells and cell death, also strongly stimulate 5-oxo-ETE synthesis. nih.govnih.govkarger.com
Table 1: Key Components in the Biosynthesis of 5-Oxo-Eicosatetraenoic Acid
| Component | Role |
|---|---|
| Substrate | |
| 5S-Hydroxy-Eicosatetraenoic Acid (5S-HETE) | The immediate precursor that is oxidized to form 5-oxo-ETE. nih.gov |
| Enzyme | |
| 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) | A microsomal enzyme that catalyzes the conversion of 5S-HETE to 5-oxo-ETE. nih.gov |
| Cofactor | |
| Nicotinamide Adenine Dinucleotide Phosphate (NADP+) | The essential cofactor required for the enzymatic activity of 5-HEDH. karger.com |
| Regulators | |
| NADP+/NADPH Ratio | The intracellular ratio of these nucleotides is a critical determinant of the rate of 5-oxo-ETE synthesis. nih.gov |
Table 2: Kinetic Parameters of 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) in U937 Monocytic Cells
| Reaction | Substrate | Cofactor | Km | Vmax | Optimal pH |
|---|---|---|---|---|---|
| Forward Reaction | 5-HETE | NADP+ | 670 nM nih.gov | ~8-fold higher than reverse nih.gov | 10.2 nih.gov |
| Reverse Reaction | 5-oxo-ETE | NADPH | ~335 nM (at neutral pH) nih.gov | - | 6.0 nih.gov |
| Cofactor Affinity | |||||
| NADP+ | - | - | 139 nM nih.gov | - | - |
Activation of Respiratory Burst in Phagocytic Cells
A significant increase in 5-oxo-ETE synthesis occurs under conditions that promote the oxidation of NADPH to NADP+. karger.comnih.gov One of the most potent triggers for this is the respiratory burst in phagocytic cells such as neutrophils, eosinophils, and monocytes. karger.comnih.govnih.gov During phagocytosis, the activation of NADPH oxidase (specifically NOX2 in phagocytes) leads to a rapid consumption of NADPH, thereby increasing the intracellular NADP+ concentration. portlandpress.comnih.gov This shift in the NADP+/NADPH ratio dramatically favors the conversion of 5S-HETE to 5-oxo-ETE by 5-HEDH. nih.gov For instance, stimulating neutrophils with phorbol (B1677699) myristate acetate (B1210297) (PMA), a known activator of the respiratory burst, markedly shifts the metabolism of 5S-HETE away from other pathways and towards the synthesis of 5-oxo-ETE. portlandpress.comnih.gov
Influence of Cell Death
Cell death, particularly apoptosis, is another condition that strongly promotes the formation of 5-oxo-ETE. karger.comnih.govnih.gov A pronounced shift in 5S-HETE metabolism that favors 5-oxo-ETE production is observed in neutrophils undergoing apoptosis. nih.gov This enhanced synthesis is also seen in various cancer cell lines following the induction of cell death. nih.govresearchgate.net The underlying mechanism is believed to be the oxidative stress that often accompanies apoptosis, which elevates the intracellular NADP+/NADPH ratio. nih.govresearchgate.net The synthesis of 5-oxo-ETE by dying cells is considered a significant event within damaged or inflamed tissues, potentially contributing to the inflammatory response by attracting other immune cells. karger.comresearchgate.net
Transcellular Biosynthesis of 5-Oxo-Eicosatetraenoic Acid
The production of 5-oxo-ETE is not limited to individual cells that contain the complete enzymatic machinery. It can also be generated through a cooperative process known as transcellular biosynthesis. karger.comwikipedia.orgencyclopedia.pub This process involves two or more different cell types, where one cell produces and releases an intermediate that is then taken up and converted by a neighboring cell. wikipedia.org This mechanism allows for the synthesis of 5-oxo-ETE at inflammatory sites where various cell types are in close proximity. wikipedia.orgencyclopedia.pub
A key aspect of transcellular biosynthesis is the ability of cells that lack the 5-lipoxygenase (5-LO) enzyme to produce 5-oxo-ETE. nih.govresearchgate.net While these cells cannot generate the 5S-HETE precursor from arachidonic acid themselves, many of them, such as epithelial cells, endothelial cells, and certain tumor cells, express high levels of 5-HEDH. nih.govresearchgate.net These 5-LO-deficient cells can efficiently take up 5S-HETE released from nearby inflammatory cells and convert it into 5-oxo-ETE, provided their intracellular environment has a favorable NADP+/NADPH ratio. nih.govresearchgate.netwikipedia.org For example, studies have shown that prostate cancer cells can synthesize substantial amounts of 5-oxo-ETE from 5S-HETE supplied by neutrophils. nih.govresearchgate.net
The transcellular synthesis of 5-oxo-ETE is dependent on the intercellular transfer of its precursor, 5S-HETE. wikipedia.orgwikipedia.org Inflammatory cells rich in 5-LO, such as neutrophils and eosinophils, are the primary producers of 5S-HETE upon stimulation. wikipedia.orgfrontiersin.org This newly synthesized 5S-HETE can then be released into the extracellular space. wikipedia.org Neighboring cells that possess 5-HEDH activity can subsequently internalize this exogenous 5S-HETE and oxidize it to 5-oxo-ETE. wikipedia.orgencyclopedia.pub This intercellular shuttle of 5S-HETE provides a powerful mechanism to amplify and localize the production of the potent chemoattractant 5-oxo-ETE at specific sites of inflammation or tissue injury. wikipedia.orgencyclopedia.pub
Metabolism of 5-Oxo-Eicosatetraenoic Acid
Once formed, 5-oxo-ETE can be metabolized through several pathways, leading to its inactivation. The specific metabolic route depends on the cell type. karger.comnih.gov Besides the ω-oxidation pathway detailed below, 5-oxo-ETE can be reduced back to 5S-HETE by the reversible action of 5-HEDH, particularly when NADPH levels are high. nih.govwikipedia.org It can also be incorporated into the phospholipids (B1166683) of cellular membranes or serve as a substrate for other lipoxygenase enzymes in cells like platelets and eosinophils. nih.govwikipedia.org
The primary route for the metabolic inactivation of 5-oxo-ETE in human neutrophils is ω-oxidation. karger.comnih.govaai.org This reaction is catalyzed by the cytochrome P450 enzyme LTB4 20-hydroxylase (CYP4F3A), which is also responsible for the ω-oxidation of leukotriene B4 and 5S-HETE. nih.govnih.gov The process involves the addition of a hydroxyl group at the C-20 position of the fatty acid chain, converting 5-oxo-ETE into 5-oxo-20-hydroxy-eicosatetraenoic acid (5-oxo-20-HETE). nih.govaai.org This metabolite exhibits significantly reduced biological activity, being nearly 100 times less potent than 5-oxo-ETE in stimulating neutrophil responses. aai.org Thus, ω-oxidation serves as an effective "off-switch" for 5-oxo-ETE signaling. aai.org In other cells, such as murine macrophages, ω-oxidation also occurs but can result in the formation of 18- and 19-hydroxy derivatives instead of the 20-hydroxy product. nih.govnih.gov
Data Tables
Table 1: Key Factors Influencing 5-Oxo-ETE Synthesis
| Factor | Effect on 5-Oxo-ETE Synthesis | Mechanism | Key Cell Types | References |
| Respiratory Burst | Increases | Activation of NADPH oxidase raises the NADP+/NADPH ratio, favoring 5-HEDH activity. | Phagocytes (Neutrophils, Eosinophils, Monocytes) | karger.comportlandpress.comnih.govnih.govnih.gov |
| Cell Death (Apoptosis) | Increases | Associated oxidative stress increases the NADP+/NADPH ratio. | Neutrophils, Cancer Cells | karger.comportlandpress.comnih.govnih.govresearchgate.net |
| Transcellular Cooperation | Increases | 5-LO-deficient cells with 5-HEDH convert 5S-HETE from inflammatory cells. | Epithelial Cells, Endothelial Cells, Tumor Cells (in cooperation with Neutrophils, etc.) | nih.govresearchgate.netwikipedia.orgencyclopedia.pub |
Table 2: Major Metabolic Pathways of 5-Oxo-ETE
| Pathway | Key Enzyme(s) | Product(s) | Biological Activity of Product | Primary Cell Type(s) | References |
| ω-Oxidation | LTB4 20-hydroxylase (CYP4F3A) | 5-oxo-20-hydroxy-ETE | ~100-fold less potent than 5-oxo-ETE | Human Neutrophils | karger.comnih.govaai.org |
| ω-Oxidation | Not specified | 18- and 19-hydroxy-5-oxo-ETE | Not specified | Murine Macrophages | nih.govnih.gov |
| Reduction | 5-HEDH | 5S-HETE | ~1% of the potency of 5-oxo-ETE | Various | nih.govwikipedia.org |
ω-Oxidation Pathways
Formation of 5-Oxo-20-Hydroxy-Eicosatetraenoic Acid
In human neutrophils, 5-oxo-ETE is rapidly converted to its ω-oxidation product, 5-oxo-20-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-20-HETE). aai.org This metabolic step serves to terminate the biological activity of 5-oxo-ETE, as 5-oxo-20-HETE is significantly less potent in activating neutrophils. aai.org The formation of 5-oxo-20-HETE is a key inactivation pathway for 5-oxo-ETE in these cells. nih.govaai.org
Cytochrome P450 Enzymes in ω-Oxidation (e.g., CYP4F3)
The ω-oxidation of 5-oxo-ETE is catalyzed by cytochrome P450 enzymes. nih.govwikipedia.org Specifically, CYP4F3, also known as leukotriene B4 20-hydroxylase, is implicated in this process. nih.govnih.gov This enzyme is highly expressed in neutrophils and is also responsible for the ω-oxidation of the related molecule, 5-HETE, to 5,20-diHETE. nih.govnih.govbio-rad.com The action of CYP4F3 on 5-oxo-ETE leads to the formation of the less active 5-oxo-20-HETE. nih.gov
Cell Type-Specific ω-Oxidation Metabolites (e.g., 18- and 19-Hydroxy Derivatives in Murine Macrophages)
The products of 5-oxo-ETE ω-oxidation can differ between cell types. While human neutrophils primarily produce 5-oxo-20-HETE, murine macrophages metabolize 5-oxo-ETE to 18- and 19-hydroxy derivatives. karger.comnih.gov This distinction is due to the difference in the enzymatic machinery present in these cells; murine macrophages lack significant 20-hydroxylase activity. nih.gov
Reduction to 5S-Hydroxy-Eicosatetraenoic Acid by 5-HEDH
The enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) plays a crucial, bidirectional role in the metabolism of 5-oxo-ETE. karger.comwikipedia.org 5-HEDH catalyzes the reversible conversion between 5S-hydroxy-eicosatetraenoic acid (5S-HETE) and 5-oxo-ETE. karger.comwikipedia.org In the presence of NADPH, 5-HEDH can reduce 5-oxo-ETE back to 5S-HETE. karger.comnih.gov This reaction is stereospecific, yielding 5S-HETE. nih.gov The direction of the reaction, whether oxidation of 5S-HETE or reduction of 5-oxo-ETE, is largely dependent on the intracellular ratio of NADP+ to NADPH. nih.govnih.gov
Conjugation Pathways
In addition to oxidation and reduction, 5-oxo-ETE can undergo conjugation reactions, primarily with glutathione.
Glutathione Conjugation (e.g., FOG7 by LTC4 Synthase)
In certain cells, such as murine macrophages and human platelets, 5-oxo-ETE can be conjugated with glutathione (GSH). karger.comnih.gov This reaction is catalyzed by leukotriene C4 (LTC4) synthase, the same enzyme that conjugates GSH to LTA4 to form LTC4. karger.comnih.gov The resulting product is a 7-glutathionyl conjugate of 5-oxo-ETE known as FOG7. karger.comnih.gov Interestingly, FOG7 retains biological activity, exhibiting chemoattractant effects on human neutrophils and eosinophils. karger.comnih.gov However, it is believed that these effects are not mediated through the 5-oxo-ETE receptor due to structural differences. karger.comnih.gov The formation of FOG7 represents a unique metabolic pathway where a conjugation product remains biologically active. nih.govcapes.gov.br
Further Lipoxygenase-Mediated Metabolites
5-Oxo-ETE can also serve as a substrate for other lipoxygenase enzymes, leading to the formation of additional metabolites. karger.comnih.gov In platelets, 12-lipoxygenase can metabolize 5-oxo-ETE to 5-oxo-12-HETE. karger.comnih.gov In eosinophils, 5-lipoxygenase can act on 5-oxo-ETE to produce 5-oxo-15-HETE. karger.com These metabolic conversions by other lipoxygenases further diversify the range of eicosanoids derived from the 5-lipoxygenase pathway.
Formation of 5-Oxo-12-Hydroxy-Eicosatetraenoic Acid by 12-Lipoxygenase
5-Oxo-ETE serves as a substrate for 12-lipoxygenase (12-LO), particularly in human platelets, leading to the formation of 5-oxo-12(S)-hydroxy-eicosatetraenoic acid (5-oxo-12-HETE). encyclopedia.pubwikipedia.orgnih.gov This conversion is a significant event in the context of cell-cell interactions, often occurring through transcellular metabolism. nih.govacs.org In this process, neutrophils, which produce 5-oxo-ETE, can release it to be taken up and metabolized by nearby platelets that express 12-LO. acs.org
The biosynthesis of 5-oxo-12-HETE involves the combined actions of several enzymes from different cell types: 5-lipoxygenase from neutrophils, 12-lipoxygenase from platelets, and 5-hydroxyeicosanoid dehydrogenase (5-HEDH) present in both cell types. acs.org The initial substrate, arachidonic acid, is first converted to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) by 5-lipoxygenase in neutrophils. ontosight.ai This is followed by further metabolism to 5-oxo-ETE. Platelets then utilize their 12-lipoxygenase to introduce a hydroxyl group at the 12th position of 5-oxo-ETE. nih.govkarger.com
The resulting metabolite, 5-oxo-12-HETE, has significantly different biological activity compared to its precursor. Research indicates that 5-oxo-12-HETE is a weak antagonist of the 5-oxo-ETE receptor (OXER1) and is devoid of the calcium-mobilizing activity seen with 5-oxo-ETE. wikipedia.orgnih.gov It is substantially less active in inducing neutrophil migration, suggesting that this metabolic pathway serves to attenuate the pro-inflammatory signals of 5-oxo-ETE. acs.org
| Feature | Description | Reference |
| Enzyme | 12-Lipoxygenase (12-LO) | nih.govkarger.com |
| Cell Type | Human Platelets | encyclopedia.pubwikipedia.orgnih.gov |
| Metabolic Process | Transcellular metabolism (often involving neutrophils and platelets) | nih.govacs.org |
| Product | 5-oxo-12(S)-hydroxy-eicosatetraenoic acid (5-oxo-12-HETE) | encyclopedia.pubwikipedia.org |
| Biological Activity | Weak antagonist of the 5-oxo-ETE receptor; lacks calcium mobilization activity. | wikipedia.orgnih.gov |
Formation of 5-Oxo-15-Hydroxy-Eicosatetraenoic Acid by 15-Lipoxygenase
Another significant metabolic fate for 5-oxo-ETE is its conversion by 15-lipoxygenase (15-LO). This pathway is prominent in human eosinophils, cells that are rich in 15-LO activity. encyclopedia.pubwikipedia.orgnih.gov The enzyme, specifically arachidonate (B1239269) 15-lipoxygenase-1, metabolizes 5-oxo-ETE to 5-oxo-15-(S)-hydroperoxy-ETE, which is then rapidly reduced to 5-oxo-15(S)-hydroxy-ETE. encyclopedia.pubwikipedia.org
Unlike the 12-LO product, 5-oxo-15-HETE retains some of the biological activities of its precursor. It is recognized as a potent chemotactic agent for human eosinophils. pnas.org However, its potency in stimulating cells is approximately one-third that of 5-oxo-ETE. encyclopedia.pubwikipedia.org This suggests that while the 15-lipoxygenation of 5-oxo-ETE reduces its biological activity, the product still functions as a significant pro-inflammatory mediator. nih.gov
The formation of 5-oxo-15-HETE can also occur through the oxidation of 5(S),15(S)-dihydroxy-eicosatetraenoic acid (5,15-diHETE) by 5-HEDH. wikipedia.orgwikipedia.org This highlights the complex network of enzymatic reactions that contribute to the balance of these bioactive lipids in inflammatory settings.
| Feature | Description | Reference |
| Enzyme | 15-Lipoxygenase (15-LO), specifically Arachidonate 15-lipoxygenase-1 | encyclopedia.pubwikipedia.orgnih.gov |
| Cell Type | Human Eosinophils | encyclopedia.pubwikipedia.orgnih.gov |
| Product | 5-oxo-15(S)-hydroxy-eicosatetraenoic acid (5-oxo-15-HETE) | encyclopedia.pubwikipedia.org |
| Biological Activity | Retains chemotactic activity for eosinophils; about one-third as potent as 5-oxo-ETE. | encyclopedia.pubwikipedia.orgpnas.org |
Oxoeicosanoid Receptor 1 Oxer1 and 3h 5 Oxo Eicosatetraenoic Acid Binding Studies
Identification and Cloning of OXER1
The discovery and characterization of OXER1 have been pivotal in understanding the cellular responses to 5-oxo-ETE. This process involved the deorphanization of a previously uncharacterized G protein-coupled receptor and its subsequent identification under various names.
Orphan G Protein-Coupled Receptor (GPCR) Deorphanization
OXER1 was identified through a process known as reverse pharmacology, a strategy used to find the native ligands for orphan GPCRs. diva-portal.org Initially, researchers isolated novel orphan GPCRs and then screened libraries of potential ligands to identify which molecule activated the receptor. nih.gov Three independent research groups, through in silico searches for putative orphan GPCRs, successfully cloned the receptor for 5-oxo-ETE. nih.gov One approach involved creating a fusion protein of the orphan receptor (then termed TG1019) with a Gαi1 protein and screening a library of bioactive compounds based on their ability to stimulate the binding of GTPγS. nih.gov This screening identified 5-oxo-ETE as the most potent ligand. nih.gov Another group identified the orphan GPCR R527 and screened approximately 2000 potential ligands by measuring calcium mobilization in transfected HEK293 cells, again finding 5-oxo-ETE to be the most potent activator. nih.govnih.gov
Nomenclature and Genetic Mapping
Prior to its standardized name, OXER1 was known by several different designations, including TG1019, R527, and hGPCR48. karger.comacs.orgresearchgate.net The Human Genome Organisation (HUGO) Gene Nomenclature Committee has since designated OXER1 as the official name for this receptor. karger.comwikipedia.org The gene encoding for OXER1, OXER1, is located on the short arm of human chromosome 2, specifically at position 2p21. karger.comresearchgate.netwikipedia.org The gene itself is intronless and encodes a protein of 423 amino acids. nih.gov
Table 1: Nomenclature and Genetic Information for OXER1
| Category | Information |
| Official Gene Symbol | OXER1 |
| Previous Names | TG1019, R527, hGPCR48, GPR170 |
| Gene Location | Chromosome 2, band 2p21 |
| Encoded Protein | Oxoeicosanoid receptor 1 |
Characterization of OXER1 as a Gαi/o-Coupled Receptor
OXER1 functions as a G protein-coupled receptor that signals through the Gαi/o family of G proteins. This has been determined through studies demonstrating its sensitivity to pertussis toxin and the subsequent release of βγ-dimers to initiate downstream signaling cascades.
Pertussis Toxin Sensitivity of 5-Oxo-Eicosatetraenoic Acid Responses
A key characteristic of Gαi/o-coupled receptors is their sensitivity to pertussis toxin (PTX). PTX ADP-ribosylates the α-subunit of these G proteins, preventing them from interacting with their cognate receptors and thereby blocking downstream signaling. Numerous studies have shown that the biological responses induced by 5-oxo-ETE, such as chemotaxis and calcium mobilization in inflammatory cells like neutrophils and eosinophils, are sensitive to and can be completely inhibited by pretreatment with PTX. karger.comaai.orgnih.gov This sensitivity strongly indicates that OXER1 couples to Gαi/o proteins to mediate its effects. karger.comaai.orgconicet.gov.ar For instance, 5-oxo-ETE-stimulated chemotaxis and proliferation in certain cancer cell lines are also pertussis toxin-sensitive. nih.gov
Release of βγ-Dimers and Downstream Signaling Initiation
Upon activation by 5-oxo-ETE, OXER1 undergoes a conformational change that promotes the exchange of GDP for GTP on the associated Gαi/o subunit. themedicalbiochemistrypage.org This activation leads to the dissociation of the heterotrimeric G protein into two active components: the GTP-bound Gαi/o subunit and a Gβγ dimer. wikipedia.orgthemedicalbiochemistrypage.org While the Gαi/o subunit primarily inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, the released Gβγ dimer is responsible for initiating many of the subsequent downstream signaling events. nih.govoup.comresearchgate.net These Gβγ-mediated pathways include the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). karger.comresearchgate.net This, in turn, causes the mobilization of intracellular calcium and the activation of various protein kinase C (PKC) isoforms. karger.comnih.govresearchgate.net Further downstream signaling can involve the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. nih.govoup.com
Tissue and Cellular Expression Profiles of OXER1
The expression of OXER1 is predominantly found in cells and tissues involved in inflammatory and immune responses.
Expression in Inflammatory Cells (Eosinophils, Neutrophils, Basophils, Monocytes/Macrophages)
OXER1 is highly expressed in various human white blood cells. wikipedia.orgmdpi.com The relative expression levels are highest in eosinophils, followed by neutrophils, and then monocytes/macrophages. nih.govnih.gov
Eosinophils: These cells show the highest expression of OXER1, which is consistent with the potent chemoattractant effect of 5-oxo-ETE on this cell type. researchgate.netnih.govnih.gov
Neutrophils: OXER1 is expressed in neutrophils, and its activation by 5-oxo-ETE leads to responses like calcium mobilization and chemotaxis. researchgate.netnih.gov
Basophils: High levels of OXER1 mRNA are also found in basophils. researchgate.netnih.gov
Monocytes/Macrophages: OXER1 is expressed in monocytes and macrophages, and its expression can be enhanced by pro-inflammatory stimuli like LPS. researchgate.netnih.govmdpi.com Bronchoalveolar macrophages obtained from human lavage washings also express OXER1. wikipedia.org
Expression in Structural Cells (Airway Epithelial Cells, Smooth Muscle Cells, Keratinocytes)
Beyond inflammatory cells, OXER1 expression has been identified in several types of structural cells, suggesting a broader role in tissue responses.
Airway Epithelial and Smooth Muscle Cells: While the enzyme responsible for producing 5-oxo-ETE, 5-HEDH, is present in airway epithelial and smooth muscle cells, OXER1 mRNA has been reported as undetectable in human airway smooth muscle cells. nih.govresearchgate.net However, these cells can synthesize 5-oxo-ETE, particularly under conditions of oxidative stress, which could then act on nearby inflammatory cells. researchgate.net
Keratinocytes: These skin cells also possess the machinery to synthesize 5-oxo-ETE. wikipedia.org
Expression in Cancer Cell Lines
The Oxoeicosanoid Receptor 1 (OXER1) is expressed in a variety of human cancer cell lines, where it is implicated in promoting cell proliferation and survival. wikipedia.orgmdpi.comnih.gov High expression levels of OXER1 have been identified in prostate and breast cancer cells. mdpi.comnih.govresearchgate.net Studies have shown that OXER1 is also present in cancer cell lines of the lung, ovaries, colon, and pancreas. wikipedia.org
The interaction between 5-oxo-ETE and OXER1 in cancer cells can stimulate pro-malignant responses. wikipedia.org For instance, in prostate cancer cells, 5-oxo-ETE is a potent inducer of cell proliferation and survival. oup.com Research on human cancer epithelial cells, including DU-145 (prostate), T47D (breast), and Hep3B (hepatocellular), has revealed that OXER1 expression is upregulated at the leading edge of a wound, and this expression is further increased by its ligand, 5-oxo-ETE. nih.gov This suggests a role for the OXER1/5-oxo-ETE system in cancer cell migration, a process with similarities to wound healing. nih.gov Knocking down OXER1 or inhibiting the synthesis of 5-oxo-ETE has been shown to decrease the migration of prostate cancer cells. nih.gov Furthermore, testosterone (B1683101) has been identified as an antagonist to 5-oxo-ETE at the OXER1 receptor in prostate cancer cells, inhibiting the effects of 5-oxo-ETE on cell migration and actin cytoskeleton remodeling. mdpi.comoup.com
Table 1: OXER1 Expression in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported OXER1 Expression | Key Findings Related to 5-oxo-ETE |
|---|---|---|---|
| DU-145 | Prostate | High | 5-oxo-ETE induces proliferation and survival. oup.com OXER1 upregulation at the wound edge promotes migration. nih.gov Testosterone antagonizes 5-oxo-ETE effects. oup.com |
| T47D | Breast | Present | OXER1 activation by macrophages induces migration. mdpi.com |
| Hep3B | Hepatocellular | Present | OXER1 upregulation at the wound edge promotes migration. nih.gov |
| Lung Cancer Lines | Lung | Present | OXER1 expression has been detected. wikipedia.org |
| Ovarian Cancer Lines | Ovarian | Present | OXER1 expression has been detected. wikipedia.org |
| Colon Cancer Lines | Colon | Present | OXER1 expression has been detected. wikipedia.org |
| Pancreatic Cancer Lines | Pancreas | Present | OXER1 expression has been detected. wikipedia.org |
Comparative Receptor Ortholog Analysis
Absence of OXER1 Ortholog in Rodents and Implications for Animal Models
A significant challenge in studying the in vivo functions of OXER1 is the absence of a clear ortholog in rodents, such as mice and rats. wikipedia.org This lack of a direct counterpart hinders the development of traditional knockout gene models in these commonly used laboratory animals to investigate the pathophysiological roles of 5-oxo-ETE. nih.gov Despite the absence of OXER1, rodent cells and tissues do respond to 5-oxo-ETE, suggesting the presence of an alternative receptor that mediates its effects. wikipedia.orgnih.gov For example, 5-oxo-ETE has been shown to induce eosinophil infiltration in the lungs of Brown Norway rats and stimulate steroidogenesis in murine Leydig cells. nih.gov This discrepancy complicates the extrapolation of findings from rodent models to human physiology and disease. wikipedia.orgnih.gov
Identification and Characterization of OXER1 Orthologs in Other Species (e.g., Feline, Cynomolgus Monkey)
Orthologs of the human OXER1 gene have been identified in numerous other species. nih.govkarger.com The feline OXER1 ortholog shares approximately 75-79% sequence identity with the human receptor. nih.govnih.gov While 5-oxo-ETE is a potent activator of feline eosinophils and neutrophils, antagonists developed for the human receptor have shown weaker inhibitory effects in cats, likely due to these sequence differences. nih.gov This suggests that while cats could be a potential model for diseases like asthma where 5-oxo-ETE is implicated, the species difference in receptor structure is a critical consideration. wikipedia.orgresearchgate.net
In contrast, the cynomolgus monkey possesses an OXER1 ortholog with about 95-96% sequence identity to the human receptor. nih.govnih.gov This high degree of similarity results in nearly identical responses to both 5-oxo-ETE and its antagonists. nih.gov Consequently, the cynomolgus monkey is considered a highly relevant animal model for investigating the effects of 5-oxo-ETE and for the preclinical evaluation of OXER1-targeted therapies. nih.govresearchgate.net Studies involving the intradermal injection of 5-oxo-ETE in cynomolgus monkeys have demonstrated eosinophil infiltration, mirroring responses seen in humans. nih.gov
Investigation of Alternative Receptors (e.g., Mrgprd in mice, Niacr1, HCA receptors)
In rodents that lack a direct OXER1 ortholog, research has focused on identifying alternative receptors that may mediate the actions of 5-oxo-ETE. One proposed candidate is the niacin receptor 1 (Niacr1), also known as HCA2 or GPR109A. wikipedia.orgencyclopedia.pub It has been suggested that Niacr1 could function as an ortholog to OXER1 in mice. wikipedia.orgencyclopedia.pub
Additionally, the hydroxycarboxylic acid (HCA) family of receptors, which includes HCA1 (GPR81), HCA2 (GPR109A), and HCA3 (GPR109B), are considered potential candidates. wikipedia.orgencyclopedia.pub The human OXER1 receptor shares about 40% sequence identity with these HCA receptors. nih.gov Given that mouse cells respond to 5-oxo-ETE, it is likely that one or more of these receptors, or another as-yet-unidentified receptor, is responsible for these effects. wikipedia.orgwikipedia.org There is currently no definitive evidence for a 5-oxo-ETE receptor other than OXER1 in humans and other primates. nih.gov
Table 2: Investigated Alternative Receptors for 5-oxo-ETE in Rodents
| Receptor | Class | Proposed Role | Evidence |
|---|---|---|---|
| Niacr1 (HCA2/GPR109A) | G protein-coupled receptor | Potential ortholog to OXER1 in mice. wikipedia.orgencyclopedia.pub | Suggested to mediate responses to 5-oxo-ETE in mouse cells that lack OXER1. wikipedia.orgencyclopedia.pub |
| HCA1 (GPR81) | G protein-coupled receptor | Alternative receptor for 5-oxo-ETE. wikipedia.orgencyclopedia.pub | Part of the HCA family, which is structurally related to OXER1. nih.gov |
| HCA3 (GPR109B) | G protein-coupled receptor | Alternative receptor for 5-oxo-ETE. wikipedia.org | Structurally related to OXER1 and other HCA receptors. nih.gov |
Non-OXER1 Mediated Actions of 5-Oxo-Eicosatetraenoic Acid
While the majority of 5-oxo-ETE's biological activities are mediated through OXER1, some actions appear to be independent of this receptor. wikipedia.orgencyclopedia.pub For example, a metabolite of 5-oxo-ETE, FOG-7 (a 7-glutathionyl conjugate), induces chemoattraction and actin polymerization in human neutrophils and eosinophils, similar to 5-oxo-ETE. karger.com However, these effects are not accompanied by calcium mobilization, suggesting a signaling pathway that does not involve the canonical OXER1 activation. karger.com
Another instance of non-OXER1 mediated action is observed in the differential effects of 5-oxo-ETE on airway smooth muscle. While it causes contraction of bronchi isolated from guinea pigs, it induces relaxation in human bronchi. wikipedia.orgencyclopedia.pub This relaxation in human tissue may not be mediated by OXER1, indicating the involvement of a different receptor or signaling pathway. wikipedia.orgencyclopedia.pub Furthermore, an isomer of 5-oxo-ETE, 5-oxo-(7E,9E,11Z,14Z)-eicosatetraenoic acid, stimulates human neutrophils by acting on leukotriene B4 (LTB4) receptors rather than OXER1. wikipedia.org
Intracellular Signaling Cascades Triggered by 5 Oxo Eicosatetraenoic Acid
Calcium Ion Mobilization
One of the most rapid and prominent responses to 5-oxo-ETE is the mobilization of intracellular calcium ions ([Ca²⁺]i). nih.govatsjournals.org This increase in cytosolic calcium is a critical second messenger that triggers a variety of cellular functions.
Mechanism of Intracellular Calcium Flux
The activation of the OXER1 receptor by 5-oxo-ETE, which is a G protein-coupled receptor (GPCR) linked to a Gi/o protein, leads to the activation of phospholipase C (PLC). nih.govkarger.com This has been demonstrated by the ability of pertussis toxin to inhibit many of the biological responses to 5-oxo-ETE. nih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane to generate two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govkarger.com IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.govfrontiersin.org This initial, rapid release of calcium is often followed by a more sustained influx of extracellular calcium through store-operated calcium channels in the plasma membrane. nih.gov In neutrophils, 5-oxo-ETE stimulates cytosolic calcium levels with an EC50 value of 2 nM. caymanchem.comlipidmaps.org
Modulation by OXER1 Activation
The entire process of calcium mobilization is a direct consequence of OXER1 activation. nih.govpatsnap.com The binding of 5-oxo-ETE to OXER1 initiates the G protein-mediated activation of PLC, which is the starting point for the calcium signaling cascade. nih.govkarger.com The effect of 5-oxo-ETE on calcium mobilization can be blocked by PLC inhibitors, confirming the central role of this pathway. nih.gov Furthermore, studies using cells transfected with the OXER1 receptor have shown that stimulation with 5-oxo-ETE leads to a rapid increase in intracellular calcium, solidifying the link between receptor activation and this signaling event. nih.govacs.org The magnitude and duration of the calcium signal can be modulated by the concentration of 5-oxo-ETE and the expression levels of the OXER1 receptor on the cell surface.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
The MAPK pathways are a series of protein kinase cascades that play a central role in regulating cell proliferation, differentiation, and survival. 5-oxo-ETE has been shown to activate several key MAPK pathways. karger.comwikipedia.org
Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation
5-oxo-ETE induces the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in various cell types, including neutrophils, eosinophils, and prostate cancer cells. nih.govaai.org This activation is mediated through the OXER1 receptor and is a crucial component of the cellular response to 5-oxo-ETE. karger.com The phosphorylation of ERK1/2 is involved in downstream events such as the activation of cytosolic phospholipase A2 (cPLA2), which can lead to the release of arachidonic acid and the production of other inflammatory mediators. nih.gov In some cell types, the activation of ERK1/2 by 5-oxo-ETE has been shown to be insensitive to pertussis toxin, suggesting the involvement of G protein-independent signaling pathways, potentially involving β-arrestins. aai.org
p38 MAPK Activation
In addition to the ERK1/2 pathway, 5-oxo-ETE also activates the p38 MAPK pathway. wikipedia.orgfrontiersin.org This has been particularly noted in eosinophils, where p38 MAPK phosphorylation occurs rapidly in response to 5-oxo-ETE. frontiersin.orgnih.gov The activation of p38 MAPK is implicated in cellular processes such as migration. nih.govconicet.gov.ar The pro-migratory effect of 5-oxo-ETE can be significantly reduced by inhibitors of the p38 pathway. conicet.gov.ar
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling
The PI3K/Akt signaling pathway is another critical cascade involved in cell survival, growth, and proliferation. 5-oxo-ETE is a known activator of this pathway. karger.comwikipedia.org
Activation of the OXER1 receptor by 5-oxo-ETE leads to the activation of PI3K. nih.gov This has been demonstrated by the observation that 5-oxo-ETE elevates the levels of phosphatidylinositol (3,4,5)-trisphosphate, the product of PI3K activity, in neutrophils. nih.gov A key downstream effector of PI3K is the serine/threonine kinase Akt (also known as protein kinase B). The activation of PI3K by 5-oxo-ETE results in the phosphorylation and activation of Akt. nih.govkarger.com This phosphorylation can be blocked by PI3K inhibitors like LY294002. nih.gov The PI3K/Akt pathway appears to be particularly important for the chemoattractant effects of 5-oxo-ETE, as inhibitors of this pathway can block cell migration induced by 5-oxo-ETE. nih.govacs.org
Table of Key Signaling Events Triggered by 5-Oxo-ETE
| Signaling Pathway | Key Mediator | Cellular Response |
|---|---|---|
| Calcium Mobilization | Phospholipase C (PLC), Inositol Trisphosphate (IP3) | Degranulation, Actin Polymerization |
| MAPK Pathway | ERK1/2, p38 MAPK | Cell Proliferation, Migration, Cytokine Release |
PI3K Activation and Akt Phosphorylation
5-oxo-ETE activates phosphoinositide-3 kinase (PI3K), an enzyme that plays a critical role in cell signaling. nih.gov This activation leads to an increase in the levels of phosphatidylinositol (3,4,5)-trisphosphate in neutrophils. nih.gov The activation of PI3K is crucial for the chemoattractant effects of 5-oxo-ETE. nih.gov Inhibition of PI3K with LY294002 has been shown to block the migratory response of cells to 5-oxo-ETE, without affecting calcium mobilization. nih.govnih.gov
A key downstream effector of PI3K is the serine/threonine kinase Akt, also known as protein kinase B. wikipedia.orgmdpi.com The activation of PI3K by 5-oxo-ETE results in the phosphorylation of Akt. nih.govkarger.com This phosphorylation is a critical step in the signaling cascade, and like the migratory response, it can be blocked by the PI3K inhibitor LY294002. nih.govnih.gov The PI3K/Akt pathway is a central regulator of the cell cycle and is involved in cellular proliferation and survival. wikipedia.org
Protein Kinase C (PKC) Isoform Involvement
Protein Kinase C (PKC) represents a family of enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins. Various PKC isoforms have been implicated in the cellular responses to 5-oxo-ETE. wikipedia.orgencyclopedia.pub
Role of PKCδ and PKCζ in 5-Oxo-Eicosatetraenoic Acid Responses
Among the various PKC isoforms, PKCδ and PKCζ have been specifically implicated in the signaling pathways activated by 5-oxo-ETE. nih.govkarger.com Research has shown that both PKCδ and PKCζ are involved in the migration of human eosinophils in response to 5-oxo-ETE. nih.gov Specifically, PKCδ appears to mediate cell motility, while the precise targets of PKCζ in this process are still being investigated. nih.gov In adrenocortical cells, while a basal level of PKCδ phosphorylation is present, treatment with 5-oxo-ETE did not induce additional activation of this isoform. nih.gov However, the activation of ERK by 5-oxo-ETE in these cells was sensitive to a general PKC inhibitor, suggesting the involvement of novel PKC isoforms. nih.gov
Activation of Cytosolic Phospholipase A2 (cPLA2)
Cytosolic phospholipase A2 (cPLA2) is a key enzyme responsible for the release of arachidonic acid from membrane phospholipids (B1166683), a critical step in the biosynthesis of eicosanoids. physiology.orgaai.org
cPLA2 Phosphorylation and Arachidonic Acid Release
5-oxo-ETE stimulates the phosphorylation of cPLA2. nih.gov This activation of cPLA2 leads to the release of arachidonic acid. nih.govnih.gov The released arachidonic acid can then be metabolized to produce a variety of pro-inflammatory mediators. nih.gov The phosphorylation of cPLA2 induced by 5-oxo-ETE can be significantly enhanced by granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.govnih.gov This suggests a synergistic interaction between 5-oxo-ETE and cytokines in amplifying inflammatory responses. nih.gov The activation of cPLA2 is a crucial event, as it provides the substrate for the synthesis of other lipid mediators, thereby propagating the inflammatory signal. aai.org
Branched-Chain Amino Acid Transaminase 1 (BCAT1)/Mammalian Target of Rapamycin (B549165) (mTOR) Pathway
Recent studies have uncovered a link between 5-oxo-ETE signaling and the branched-chain amino acid transaminase 1 (BCAT1)/mammalian target of rapamycin (mTOR) pathway, particularly in the context of myocardial injury. researchgate.netnih.gov BCAT1 is an enzyme involved in the catabolism of branched-chain amino acids (BCAAs). nih.gov The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. ahajournals.org
In the context of acute myocardial infarction, 5-oxo-ETE, acting through its receptor OXE-R, has been shown to induce myocardial injury. researchgate.netnih.gov This injurious effect appears to be mediated, at least in part, through the BCAT1/mTOR signaling pathway. researchgate.net Interestingly, inhibition of the OXE-R has been found to activate the BCAT1/mTOR pathway, leading to a cardioprotective effect. researchgate.netnih.gov This suggests a complex regulatory relationship where 5-oxo-ETE signaling negatively impacts the protective BCAT1/mTOR pathway in the heart. nih.gov
Nuclear Factor Kappa B (NF-κB) Signaling
Nuclear factor kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress and cytokines. wikipedia.org It plays a key role in regulating the immune response to infection and is implicated in inflammatory diseases and cancer. wikipedia.org4open-sciences.org
The signaling pathways initiated by 5-oxo-ETE have been shown to include the activation of NF-κB. researchgate.netnih.gov In the context of myocardial injury, the inhibition of the OXE-R not only activates the BCAT1 pathway but also suppresses protein kinase C-ε (PKC-ε)/NF-κB signaling and subsequent cardiomyocyte apoptosis. nih.gov This indicates that 5-oxo-ETE can promote inflammatory and apoptotic processes through the activation of the NF-κB pathway. researchgate.netnih.gov
Actin Cytoskeletal Rearrangements and Polymerization
The stimulation of leukocytes with 5-oxo-eicosatetraenoic acid (5-oxo-ETE) initiates a cascade of intracellular events, a cornerstone of which is the rapid and profound rearrangement of the actin cytoskeleton. This process, known as actin polymerization, is fundamental to the motile functions of cells, such as chemotaxis, and is a hallmark of granulocyte activation by this potent lipid mediator. mdpi.comatsjournals.orgkarger.comaai.org The radiolabeled form, [3H]5-oxo-ETE, has been instrumental in characterizing the receptor interactions that precede these cytoskeletal changes. nih.gov
Upon binding to its G protein-coupled receptor, OXER1, 5-oxo-ETE triggers signaling pathways that lead to the assembly of monomeric globular actin (G-actin) into filamentous actin (F-actin). wikipedia.orgaai.orgresearchgate.net This rapid polymerization is a critical early response, observed in various leukocyte types including neutrophils, eosinophils, and monocytes. karger.comaai.org The increase in F-actin provides the structural basis for changes in cell shape and the propulsive force required for directed cell movement. aai.org
In human eosinophils and neutrophils, 5-oxo-ETE is a particularly powerful inducer of actin polymerization. atsjournals.orgnih.gov Studies have shown that the maximal increase in F-actin content in response to 5-oxo-ETE can be 50% to 60% above the baseline level in both cell types. atsjournals.org This response is dose-dependent and subject to homologous desensitization, where pre-exposure to 5-oxo-ETE diminishes the cell's ability to respond to a subsequent stimulation by the same agonist. atsjournals.orgatsjournals.org However, it is not subject to heterologous desensitization by other chemoattractants like platelet-activating factor (PAF) or leukotriene B4 (LTB4), suggesting distinct receptor-mediated pathways. atsjournals.orgnih.gov
The signaling mechanism leading to actin polymerization appears to be complex and can be independent of certain classical pathways. For instance, in eosinophils, 5-oxo-ETE-induced actin polymerization was not blocked by inhibitors of protein kinase C (PKC) or phosphatidylinositol-3-kinase (PI-3-kinase), suggesting that these kinases are not directly involved in this specific response. atsjournals.orgatsjournals.org The activation is, however, sensitive to pertussis toxin, indicating a crucial role for Gαi/o proteins in the signaling cascade. aai.orgresearchgate.net It is believed that the βγ-subunits dissociated from the activated G protein are primarily responsible for initiating the downstream signals that culminate in actin assembly. researchgate.netnih.govnih.gov
Comparative Potency of 5-Oxo-ETE in Inducing Actin Polymerization in Human Eosinophils
| Mediator | Relative Potency in Actin Polymerization | Reference |
|---|---|---|
| 5-Oxo-ETE | More potent than PAF and LTB4 | atsjournals.orgnih.gov |
| Platelet-Activating Factor (PAF) | Less potent than 5-Oxo-ETE | atsjournals.orgnih.gov |
| Leukotriene B4 (LTB4) | Less potent than 5-Oxo-ETE | atsjournals.orgkarger.com |
Lamellipodia and Filopodia Formation
The polymerization of actin filaments is not a random event within the cell; it is spatially and temporally organized to drive the formation of specific cellular protrusions that are essential for migration. google.com In response to 5-oxo-ETE, activated leukocytes, including macrophages and neutrophils, form dynamic structures known as lamellipodia and filopodia. mdpi.comresearchgate.netresearchgate.net
Lamellipodia are broad, sheet-like extensions at the leading edge of a migrating cell, rich in a dendritic network of actin filaments. Their formation provides the primary protrusive force that pushes the cell forward.
Filopodia , in contrast, are thin, finger-like projections that extend beyond the lamellipodia. mdpi.com These structures function as cellular sensors, exploring the microenvironment for chemotactic cues and establishing initial adhesive contacts. google.com
The formation of these protrusions is a direct consequence of the localized actin polymerization stimulated by 5-oxo-ETE. mdpi.comresearchgate.net Upon stimulation, signaling complexes assemble at the cell's leading edge, promoting the nucleation and branching of actin filaments that drive the plasma membrane outward. This process is critical for the chemotactic migration of cells toward a gradient of 5-oxo-ETE. For instance, in prostate cancer cells and macrophages, 5-oxo-ETE triggers significant actin cytoskeleton rearrangements, leading to an increase in the formation of these migratory protrusions. mdpi.com This cytoskeletal reorganization is a key component of the enhanced migratory capacity observed in these cells following treatment with 5-oxo-ETE. mdpi.com
Research Findings on 5-Oxo-ETE-Induced Cellular Protrusions
| Cell Type | Observed Effect | Functional Consequence | Reference |
|---|---|---|---|
| Macrophages | Formation of lamellipodia and spike-like filopodia | Response to migration stimulus | mdpi.comresearchgate.netresearchgate.net |
| Prostate Cancer Cells (DU145) | Triggers actin cytoskeleton rearrangements, increased stress fibers | Increased migratory capacity | mdpi.com |
| Neutrophils | Formation of adhesive structures | Leukocyte activation and interaction with endothelial cells | researchgate.net |
| Eosinophils | Formation of adhesive structures | Leukocyte activation and interaction with endothelial cells | researchgate.net |
Cellular and Molecular Actions of 5 Oxo Eicosatetraenoic Acid
Chemotaxis and Cell Migration
5-Oxo-ETE is a powerful chemoattractant for a variety of leukocytes, playing a crucial role in their recruitment to sites of inflammation. nih.govnih.gov
Eosinophil Chemotaxis: Potency and Mechanism
Among all known lipid mediators, 5-oxo-ETE is one of the most potent chemoattractants for human eosinophils. nih.gov Its potency surpasses that of other well-known chemoattractants like platelet-activating factor (PAF) and leukotriene B4 (LTB4). nih.govatsjournals.orgpsu.edu While LTB4 is a major chemoattractant for neutrophils, its direct effects on eosinophil migration are negligible compared to 5-oxo-ETE. nih.gov The potent chemotactic effect of 5-oxo-ETE on eosinophils is mediated through the OXE receptor. researchgate.netnih.gov
The mechanism of 5-oxo-ETE-induced eosinophil migration involves several key cellular processes. It is a more effective inducer of L-selectin shedding and actin polymerization in eosinophils than PAF and LTB4. atsjournals.org The potent effect on actin polymerization is thought to be a key reason for its effectiveness as an eosinophil chemoattractant. atsjournals.org Furthermore, 5-oxo-ETE stimulates the expression of the β2-integrin CD11b on the eosinophil surface. atsjournals.org For eosinophils to migrate through tissue barriers, such as the basement membrane, the degradation of extracellular matrix components is necessary. 5-Oxo-ETE facilitates this by inducing the release of matrix metalloproteinase-9 (MMP-9) and the expression of the urokinase-type plasminogen activator receptor (uPAR). karger.com Interestingly, while the cytokine IL-5 alone does not induce significant migration, it enhances 5-oxo-ETE-induced transmigration of eosinophils through a Matrigel basement membrane. psu.edu In some contexts, 5-oxo-ETE alone is capable of inducing significant eosinophil migration. psu.edu
| Chemoattractant | Relative Potency for Eosinophil Chemotaxis | Reference |
|---|---|---|
| 5-oxo-ETE | Highly Potent | nih.govpsu.edu |
| Platelet-Activating Factor (PAF) | Less potent than 5-oxo-ETE | nih.govatsjournals.org |
| Leukotriene B4 (LTB4) | Negligible to modest effect compared to 5-oxo-ETE | nih.govatsjournals.org |
Neutrophil Chemotaxis and Migration
5-Oxo-ETE is also a recognized chemoattractant for neutrophils, inducing their directional migration. nih.govnih.gov However, its potency in stimulating neutrophil migration is generally considered to be less than that of LTB4. nih.govpsu.eduatsjournals.org Despite this, 5-oxo-ETE can still play a significant role in neutrophil recruitment, potentially acting independently of LTB4, which is important in situations where neutrophils may become desensitized to LTB4. nih.gov
The compound triggers several responses in neutrophils that facilitate migration, including calcium mobilization, actin polymerization, and the expression of CD11b. nih.govkarger.com The biological effects of 5-oxo-ETE on neutrophils are mediated by a G protein-linked receptor, and its activity can be terminated by ω-oxidation to 5-oxo-20-hydroxy-ETE, a metabolite that is nearly 100 times less potent. aai.org
Monocyte and Basophil Chemotaxis
5-Oxo-ETE demonstrates potent chemotactic activity for both monocytes and basophils. nih.govnih.gov It is a powerful inducer of monocyte migration, although its efficacy is about half that of other monocyte chemoattractants like fMLP and monocyte chemotactic protein-1 (MCP-1). nih.gov A key feature of its action on monocytes is its ability to act synergistically with MCP-1 and MCP-3, leading to a marked enhancement of cell migration. nih.govkarger.com In addition to chemotaxis, 5-oxo-ETE also stimulates actin polymerization in monocytes but does not induce calcium mobilization. nih.govkarger.com A significant indirect effect on other inflammatory cells is its ability to stimulate monocytes to release granulocyte-macrophage colony-stimulating factor (GM-CSF), a potent survival factor for eosinophils. nih.govnih.gov
For basophils, 5-oxo-ETE is a potent chemoattractant. nih.govkarger.com It effectively stimulates the migration of basophils through a Matrigel basement membrane, a process that is dependent on the release of MMP-9. nih.govkarger.com This effect is particularly observed with basophils that have been primed with IL-3. nih.gov The potency of 5-oxo-ETE in inducing basophil transmigration is comparable to that of other chemoattractants like RANTES and PAF. nih.govoup.com
Tumor Cell Migration (e.g., Prostate and Breast Cancer Cells)
Beyond its role in inflammatory cell migration, 5-oxo-ETE has been implicated in the migration and proliferation of various cancer cells. nih.gov The OXE receptor is expressed in several cancer cell lines, including those from the prostate (PC3, DU-145) and breast (MDA-MB-231, MCF7, T47D). mdpi.comnih.gov 5-Oxo-ETE promotes the proliferation and survival of these cancer cells. researchgate.netnih.gov
Recent studies have shown that 5-oxo-ETE can induce actin cytoskeletal changes and increase the migration of DU-145 prostate and T47D breast cancer cells. mdpi.comresearchgate.net This suggests a role for the 5-oxo-ETE/OXER1 signaling axis in cancer progression and metastasis. mdpi.comconicet.gov.ar The compound can attract macrophages to the tumor microenvironment, and the subsequent activation of OXER1 on tumor cells by macrophage-derived factors can enhance their migratory capabilities. mdpi.comnih.gov
| Cell Type | Effect of 5-oxo-ETE | Key Mechanisms/Modulators | Reference |
|---|---|---|---|
| Eosinophils | Potent chemoattractant; induces transmigration | Actin polymerization, L-selectin shedding, MMP-9 release, enhanced by IL-5 | nih.govkarger.comatsjournals.orgpsu.edu |
| Neutrophils | Chemoattractant | Calcium mobilization, actin polymerization, CD11b expression | nih.govkarger.com |
| Monocytes | Induces migration; synergistic with MCP-1/MCP-3 | Actin polymerization, GM-CSF release | nih.govkarger.com |
| Basophils | Potent chemoattractant; induces transmigration | MMP-9 release, enhanced by IL-3 | nih.govkarger.comoup.com |
| Prostate Cancer Cells (DU-145) | Increases migration | Actin cytoskeletal changes | mdpi.comresearchgate.net |
| Breast Cancer Cells (T47D) | Increases migration | Actin cytoskeletal changes | mdpi.comresearchgate.net |
Modulation of Cellular Activation Responses
Degranulation in Inflammatory Cells
5-Oxo-ETE has relatively modest direct effects on degranulation in untreated inflammatory cells. nih.gov However, its role becomes significant when cells are primed with cytokines. wikipedia.orgkarger.com In eosinophils primed with granulocyte-macrophage colony-stimulating factor (GM-CSF), 5-oxo-ETE enhances the release of granule proteins and enzymes, including β-glucuronidase, eosinophil peroxidase, and arylsulfatase. karger.com It also significantly increases the potency of other stimuli like complement component 5a, LTB4, and fMLP in causing eosinophil degranulation. wikipedia.orgencyclopedia.pub
Similarly, in neutrophils, 5-oxo-ETE can stimulate the release of granule enzymes such as β-glucuronidase and lysozyme, with a greater effect observed when the cells are primed with agents like tumor necrosis factor-alpha (TNF-α), granulocyte colony-stimulating factor (G-CSF), or PAF. karger.com In contrast, 5-oxo-ETE does not appear to elicit the degranulation of basophils. karger.com
Generation of Reactive Oxygen Species (Oxidative Metabolism)
5-oxo-ETE is a notable, though sometimes conditional, stimulator of reactive oxygen species (ROS) production in leukocytes. wikipedia.orgencyclopedia.pub In unprimed neutrophils, 5-oxo-ETE alone has a modest effect on superoxide (B77818) generation. nih.gov However, its capacity to induce an oxidative burst is dramatically amplified when these cells are pre-treated, or "primed," with certain cytokines. nih.gov For instance, neutrophils primed with granulocyte-macrophage colony-stimulating factor (GM-CSF) or in the presence of low concentrations of platelet-activating factor (PAF) exhibit a robust superoxide release in response to 5-oxo-ETE. nih.govkarger.com This priming effect is also observed with other inflammatory agents like tumor necrosis factor-alpha (TNF-α) and granulocyte colony-stimulating factor (G-CSF). karger.com
The synthesis of 5-oxo-ETE itself is closely linked to oxidative conditions. nih.govnih.gov Its formation from 5-hydroxyeicosatetraenoic acid (5-HETE) is catalyzed by the NADP+-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). nih.govportlandpress.com Conditions that elevate intracellular NADP+ levels, such as the respiratory burst in phagocytic cells and oxidative stress, consequently favor the synthesis of 5-oxo-ETE. nih.govnih.gov This creates a potential feedback loop where the conditions promoting 5-oxo-ETE formation also prime cells to respond to it with enhanced ROS production.
Regulation of Cell Surface Marker Expression (e.g., CD11b, CD11c, L-selectin shedding)
5-oxo-ETE plays a significant role in modulating the expression of key cell surface markers on leukocytes, which is crucial for their adhesion and migration. It has been shown to increase the surface expression of the β2-integrin CD11b and, to a lesser extent, CD11c on neutrophils. karger.comnih.gov The upregulation of CD11b expression in response to 5-oxo-ETE is a time-dependent process, reaching its maximum after approximately 12 minutes. nih.gov
In addition to upregulating certain markers, 5-oxo-ETE also induces the shedding of L-selectin (CD62L) from the surface of eosinophils. nih.govatsjournals.org This process is critical for the detachment of leukocytes from the vascular endothelium, allowing for their transmigration into tissues. Notably, 5-oxo-ETE is a more potent inducer of L-selectin shedding in eosinophils compared to other lipid mediators like leukotriene B4 (LTB4) and PAF. nih.govatsjournals.org
The table below summarizes the effects of 5-oxo-ETE on the expression of various cell surface markers on different leukocyte types.
| Cell Type | Marker | Effect of 5-oxo-ETE | Reference |
| Neutrophils | CD11b | Increased expression | karger.comnih.gov |
| Neutrophils | CD11c | Increased expression (to a lesser extent than CD11b) | karger.comnih.gov |
| Eosinophils | L-selectin (CD62L) | Shedding | nih.govatsjournals.org |
| Eosinophils | CD11b | Increased expression | nih.govnih.gov |
| Eosinophils | CD69 | Increased expression | nih.gov |
Cell Adherence and Aggregation
Consistent with its effects on cell surface adhesion molecules, 5-oxo-ETE promotes the adherence and aggregation of neutrophils. nih.govkarger.com It stimulates the adherence of neutrophils to plasma-coated plastic surfaces, a process that follows a time course similar to the upregulation of CD11b expression. nih.gov This adherence can be further enhanced by low concentrations of phorbol (B1677699) myristate acetate (B1210297) (PMA). nih.gov
Furthermore, 5-oxo-ETE is a known inducer of neutrophil aggregation. nih.govaging-us.com This action, coupled with its chemotactic properties, suggests that 5-oxo-ETE can contribute significantly to the accumulation of neutrophils at sites of inflammation. nih.gov
Production and Release of Soluble Mediators
Induction of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Release from Monocytes
A pivotal action of 5-oxo-ETE is its ability to stimulate human monocytes to release Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). nih.govnih.gov This effect is concentration-dependent and can be observed at picomolar concentrations. nih.gov The release of GM-CSF from monocytes treated with 5-oxo-ETE is maximal after 24 hours. nih.gov This is a significant finding as it was the first report of 5-oxo-ETE inducing the release of a cytokine. nih.gov
The GM-CSF released from monocytes in response to 5-oxo-ETE has important downstream effects, particularly on eosinophils. While 5-oxo-ETE does not directly affect eosinophil survival, the conditioned medium from 5-oxo-ETE-treated monocytes strongly promotes their survival. nih.govnih.gov This pro-survival effect can be completely blocked by an antibody against GM-CSF, confirming the central role of this cytokine. nih.gov
Influence on Other Arachidonic Acid Metabolites and Platelet-Activating Factor
5-oxo-ETE is itself a product of arachidonic acid metabolism via the 5-lipoxygenase (5-LO) pathway. nih.govwikipedia.org Its production and actions are intertwined with other metabolites from this pathway and with other lipid mediators like platelet-activating factor (PAF).
5-oxo-ETE stimulates the phosphorylation of cytosolic phospholipase A2 (cPLA2) and the subsequent release of arachidonic acid, which can then be metabolized into other pro-inflammatory eicosanoids. nih.gov This suggests that 5-oxo-ETE can amplify the inflammatory cascade by promoting the synthesis of additional lipid mediators.
There is also evidence of a synergistic relationship between 5-oxo-ETE and PAF. In eosinophils, low concentrations of 5-oxo-ETE enhance the migratory response to PAF. atsjournals.orgnih.gov This synergy may be explained by their complementary effects on intracellular signaling pathways; while 5-oxo-ETE is a potent inducer of actin polymerization, PAF is more effective at mobilizing intracellular calcium. atsjournals.orgnih.gov
The table below outlines the influence of 5-oxo-ETE on the production and activity of other soluble mediators.
| Mediator | Effect of 5-oxo-ETE | Cell Type | Reference |
| GM-CSF | Induces release | Monocytes | nih.govnih.gov |
| Arachidonic Acid | Stimulates release | Not specified | nih.gov |
| PAF | Enhances migratory response | Eosinophils | atsjournals.orgnih.gov |
Interplay with Other Inflammatory and Immunomodulatory Stimuli
The biological effects of 5-oxo-ETE are often modulated by the presence of other inflammatory and immunomodulatory stimuli. As previously mentioned, the ability of 5-oxo-ETE to induce degranulation and superoxide production in neutrophils and eosinophils is significantly enhanced when these cells are primed with cytokines such as GM-CSF, G-CSF, and TNF-α. encyclopedia.pubkarger.com
5-oxo-ETE also exhibits synergistic effects with various chemokines in promoting cell migration. For instance, it acts in synergy with eotaxin and RANTES to induce eosinophil migration. nih.gov Similarly, it enhances monocyte chemotaxis in conjunction with the chemokines CCL2 and CCL8. wikipedia.orgencyclopedia.pub
Furthermore, the responsiveness of eosinophils to 5-oxo-ETE can be augmented by pretreatment with Interleukin-5 (IL-5), a key cytokine in eosinophil activation, which enhances their migration through Matrigel. nih.gov Conversely, certain stimuli can downregulate 5-oxo-ETE-induced responses. For example, the docosahexaenoic acid (DHA) metabolite protectin D1 has been shown to reduce 5-oxo-ETE-induced eosinophil migration, CD11b expression, and L-selectin shedding. nih.gov
These interactions highlight that the in vivo effects of 5-oxo-ETE are likely dependent on the complex cytokine and chemokine milieu present at a site of inflammation. wikipedia.orgencyclopedia.pub
Synergistic Effects with Platelet-Activating Factor (PAF)
5-Oxo-eicosatetraenoic acid (5-oxo-ETE) exhibits significant synergistic interactions with platelet-activating factor (PAF), a key mediator in allergic reactions. nih.govnih.gov When combined, these two lipid mediators elicit responses in human eosinophils and neutrophils that are greater than the simple sum of their individual effects. nih.gov This synergy is particularly evident in the induction of eosinophil migration. nih.govmedchemexpress.com While both are potent chemoattractants for eosinophils, their combined action leads to an enhanced migratory response. semanticscholar.org Low concentrations of 5-oxo-ETE (1-3 nM) have been shown to potentiate eosinophil migration in response to PAF. semanticscholar.orgelsevier.es
The mechanism underlying this synergy may be related to their complementary effects on intracellular signaling pathways. elsevier.es 5-Oxo-ETE is a more potent stimulator of actin polymerization in eosinophils than PAF, whereas PAF is more effective at inducing calcium mobilization. elsevier.es The potent effect of 5-oxo-ETE on actin polymerization is crucial for cell migration and may explain why it is a more effective chemoattractant for eosinophils than PAF or Leukotriene B4 (LTB4). elsevier.es The combination of strong actin polymerization induced by 5-oxo-ETE and robust calcium mobilization by PAF likely accounts for their synergistic effect on eosinophil migration. elsevier.es Furthermore, 5-oxo-ETE has been shown to sensitize neutrophils to other inflammatory mediators like PAF, which could lead to an exacerbation of the inflammatory response. nih.gov
Enhancement of Responses to Complement Component 5a (C5a), Leukotriene B4 (LTB4), N-formyl-Met-Leu-Phe (fMLP)
Beyond its direct actions, 5-oxo-ETE significantly enhances the effects of several other classical chemoattractants on granulocytes, particularly eosinophils. It has been demonstrated to greatly increase the potency of Complement component 5a (C5a), Leukotriene B4 (LTB4), and N-formyl-Met-Leu-Phe (fMLP) in stimulating human eosinophil degranulation. nih.govnih.govnih.gov This enhancement can be remarkably potent, with studies showing that 5-oxo-ETE can increase the degranulating potencies of PAF, C5a, LTB4, and fMLP by up to 10,000-fold in eosinophils. researchgate.netplos.org While 5-oxo-ETE itself has only modest intrinsic degranulating effects on unstimulated eosinophils, its ability to amplify the signals from other inflammatory mediators highlights its role as a critical modulator in inflammatory and allergic responses. researchgate.net
Priming Effects of Cytokines (e.g., GM-CSF, IL-5, TNFα)
The biological activities of 5-oxo-ETE are further amplified by the priming of cells with various cytokines. Pre-treatment of eosinophils and neutrophils with these cytokines renders them more responsive to stimulation by 5-oxo-ETE.
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): Priming eosinophils with GM-CSF significantly enhances their degranulation response to 5-oxo-ETE, leading to an increased release of proteins and enzymes such as eosinophil peroxidase, β-glucuronidase, and arylsulfatase. medchemexpress.comresearchgate.net This suggests that in an inflammatory environment rich in GM-CSF, 5-oxo-ETE can more effectively induce the release of potentially damaging eosinophil granule contents. nih.gov Similarly, pre-treating human neutrophils with GM-CSF greatly increases their degranulating activity in response to 5-oxo-ETE. nih.govnih.gov
Interleukin-5 (IL-5): IL-5, a key cytokine in eosinophil activation, primes these cells to have an increased in vitro chemotactic and transmigration response to 5-oxo-ETE. nih.govnih.gov IL-5 amplifies the ability of 5-oxo-ETE to induce eosinophil migration through a basement membrane matrix, an effect that is significantly greater than that observed with PAF. nih.gov
Tumor Necrosis Factor α (TNFα): Pre-treatment of human neutrophils with TNFα has been shown to increase their degranulating activity in response to 5-oxo-ETE. nih.govnih.gov
These interactions indicate that the inflammatory milieu, characterized by the presence of specific cytokines, can dictate the magnitude of cellular responses to 5-oxo-ETE. nih.gov
Interactions with Chemokines (e.g., CCL2, CCL8)
5-Oxo-ETE also acts in synergy with specific chemokines to modulate leukocyte trafficking. It has been shown to interact with CCL2 (Monocyte Chemoattractant Protein-1, MCP-1) and CCL8 (Monocyte Chemoattractant Protein-2, MCP-2) to stimulate monocyte chemotaxis. nih.govnih.gov This synergistic relationship suggests a cooperative role in recruiting monocytes to sites of inflammation, which is a critical process in both host defense and the pathogenesis of chronic inflammatory diseases. nih.gov
Interactive Data Table: Synergistic and Enhancement Effects of 5-Oxo-ETE
| Interacting Molecule | Target Cell(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Platelet-Activating Factor (PAF) | Eosinophils, Neutrophils | Synergistic enhancement of migration and degranulation. | nih.gov, nih.gov, elsevier.es |
| Complement Component 5a (C5a) | Eosinophils | Enhances degranulation potency by up to 10,000-fold. | nih.gov, nih.gov, researchgate.net |
| Leukotriene B4 (LTB4) | Eosinophils | Enhances degranulation potency. | nih.gov, nih.gov, researchgate.net |
| N-formyl-Met-Leu-Phe (fMLP) | Eosinophils | Enhances degranulation potency. | nih.gov, nih.gov, researchgate.net |
| GM-CSF (Priming) | Eosinophils, Neutrophils | Enhances degranulation and superoxide release. | nih.gov, nih.gov, medchemexpress.com |
| IL-5 (Priming) | Eosinophils | Enhances chemotaxis and transmigration. | nih.gov, nih.gov |
| TNFα (Priming) | Neutrophils | Enhances degranulation. | nih.gov, nih.gov |
| CCL2 (MCP-1) | Monocytes | Synergistic enhancement of chemotaxis. | nih.gov, nih.gov |
| CCL8 (MCP-2) | Monocytes | Synergistic enhancement of chemotaxis. | nih.gov, nih.gov |
Effects on Cell Proliferation and Survival
Stimulation of Tumor Cell Growth and Survival
5-Oxo-ETE is recognized as an endogenous regulator that promotes the survival and proliferation of various cancer cells. nih.govresearchgate.net This effect has been observed in cell lines derived from several tissues, including prostate (PC3, LNCaP), breast (MDA-MB-231, MCF7), and ovary (SKOV3). nih.govnih.gov The proliferative and anti-apoptotic effects of 5-oxo-ETE appear to be mediated through its specific G-protein-coupled receptor, the OXE receptor (OXER1), which is expressed in tumor cells but not in normal prostate epithelial cells. nih.govnih.gov Blocking the expression of the OXE receptor using siRNA has been shown to significantly reduce the viability of PC3 prostate cancer cells, supporting the critical role of the 5-oxo-ETE/OXER1 signaling axis in tumor cell survival. nih.govnih.gov
Interestingly, the proliferative effect of 5-oxo-ETE can be modulated by its interaction with another receptor, the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov While the OXE receptor stimulates proliferation, high concentrations of 5-oxo-ETE can activate PPARγ, which can lead to growth arrest and apoptosis, creating a complex regulatory balance. nih.gov
Inhibition of Apoptosis Induced by 5-Lipoxygenase Inhibitors
A critical function of endogenous 5-oxo-ETE in cancer biology is its ability to counteract apoptosis induced by the inhibition of the 5-lipoxygenase (5-LOX) pathway. nih.gov Pharmacological agents that inhibit 5-LOX (e.g., AA-861) or the 5-LOX-activating protein (FLAP) (e.g., MK-886, MK591) trigger massive apoptosis in human prostate cancer cells. nih.govnih.govelsevier.es This induced apoptosis can be prevented or reversed by the addition of exogenous 5-oxo-ETE, and to a lesser extent its precursor, 5-HETE. nih.govnih.govelsevier.es In contrast, other arachidonic acid metabolites like LTB4 and cysteinyl leukotrienes are ineffective at rescuing these cells. nih.gov
This rescue effect demonstrates that 5-oxo-ETE is a critical survival factor for these cancer cells, and its continuous production is necessary to suppress a default apoptotic program. nih.govnih.gov The downstream signaling mechanism involves the preservation of protein kinase C-epsilon (PKCε) activity; 5-LOX inhibition causes a loss of PKCε activity, which is prevented by 5-oxo-ETE. nih.gov These findings establish a key survival pathway in certain cancers where 5-LOX metabolites, particularly 5-oxo-ETE, signal through the OXE receptor and PKCε to promote cell survival and evade apoptosis. nih.govnih.gov
Autocrine and Paracrine Signaling Mechanisms of 5-Oxo-Eicosatetraenoic Acid
5-Oxo-ETE functions as a potent local mediator, exerting its effects on cells through autocrine and paracrine signaling mechanisms. wikipedia.orgencyclopedia.pubepfl.ch These modes of action allow for precise and localized control of cellular responses, particularly within inflammatory microenvironments.
Autocrine signaling involves a cell producing 5-oxo-ETE and then responding to it through its own OXER1 receptors. encyclopedia.pub This creates a self-amplifying loop. For example, inflammatory cells like neutrophils and eosinophils can synthesize 5-oxo-ETE, which then acts on the same cells to enhance their activation, chemotaxis, and effector functions. nih.govencyclopedia.pub The synthesis of 5-oxo-ETE is significantly increased under conditions of oxidative stress or during the respiratory burst in phagocytes, which favors the oxidation of its precursor, 5(S)-HETE, by the NADP+-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). nih.govkarger.com
Paracrine signaling occurs when 5-oxo-ETE produced by one cell diffuses over a short distance to stimulate different, nearby cells that express OXER1. encyclopedia.pub This is a common mechanism in inflammatory settings where multiple cell types are recruited and activated. For instance, monocytes can be stimulated to release granulocyte-macrophage colony-stimulating factor (GM-CSF) by 5-oxo-ETE, which in turn enhances the survival of nearby eosinophils. nih.gov
A specialized form of paracrine signaling for 5-oxo-ETE is transcellular biosynthesis . nih.govnih.gov In this process, one cell type produces and releases the precursor, 5(S)-HETE, which is then taken up by a second, nearby cell type that possesses the 5-HEDH enzyme but may lack the initial 5-lipoxygenase. nih.gov This second cell then converts the 5(S)-HETE into the more potent 5-oxo-ETE. wikipedia.org This mechanism broadens the potential for 5-oxo-ETE production at sites of inflammation or in tumors. Demonstrated examples of transcellular synthesis include:
Human neutrophils (producing 5(S)-HETE) and human platelets (oxidizing to 5-oxo-ETE). wikipedia.org
Inflammatory cells (producing 5(S)-HETE) and structural or tumor cells (oxidizing to 5-oxo-ETE). nih.gov
Neutrophils (producing 5(S)-HETE) and prostate cancer cells (oxidizing to 5-oxo-ETE). wikipedia.org
This interplay between different cell types ensures that potent inflammatory signals can be generated precisely where they are needed. For example, 5-oxo-ETE produced by macrophages can act as a chemoattractant to recruit more macrophages to a tumor site, while also acting on the tumor cells themselves to increase their migration. mdpi.com
Table 2: Examples of Autocrine and Paracrine/Transcellular Signaling by 5-Oxo-ETE
| Signaling Type | Producing Cell(s) | Responding Cell(s) | Biological Context/Effect |
|---|---|---|---|
| Autocrine | Neutrophils, Eosinophils | Same (Neutrophils, Eosinophils) | Self-amplification of inflammatory response; enhanced chemotaxis and activation. nih.govencyclopedia.pub |
| Autocrine | Adrenocortical cells (H295R) | Same (H295R cells) | Endogenous production of 5-LOX metabolites may activate OXE-R to promote cell migration. nih.gov |
| Paracrine | Monocytes | Eosinophils | Monocytes release GM-CSF in response to 5-oxo-ETE, promoting eosinophil survival. nih.gov |
| Paracrine | Macrophages | Tumor cells (Prostate, Breast) | Macrophage-derived 5-oxo-ETE activates OXER1 on tumor cells, increasing their migration. mdpi.com |
| Transcellular | Neutrophils (produce 5(S)-HETE) | Platelets (convert to 5-oxo-ETE) | Amplification of bioactive lipid signals during inflammation. wikipedia.org |
| Transcellular | Neutrophils (produce 5(S)-HETE) | Prostate Cancer Cells (convert to 5-oxo-ETE) | Promotion of inflammatory microenvironment and potential tumor progression. wikipedia.org |
Role of 5 Oxo Eicosatetraenoic Acid in Preclinical Disease Models and Biological Processes
Preclinical Studies in Allergic Inflammation Models
5-Oxo-ETE is a powerful chemoattractant for eosinophils, a key cell type in the pathogenesis of allergic inflammatory diseases. nih.govmdpi.com Its role in these conditions has been investigated in various preclinical models.
Eosinophilic Infiltration in Animal Models of Asthma and Allergic Rhinitis
The potent effect of 5-oxo-ETE on eosinophils suggests its significant involvement in asthma. nih.govencyclopedia.pub Intradermal injection of 5-oxo-ETE in rhesus monkeys and humans leads to a notable infiltration of eosinophils into the skin. mdpi.comatcc.org Studies have shown that individuals with asthma exhibit a more pronounced eosinophilic response to 5-oxo-ETE compared to healthy subjects. mdpi.com Furthermore, in a house dust mite-sensitized mouse model of allergic asthma, elevated levels of 5-oxo-ETE were detected in the bronchoalveolar lavage fluid following allergen challenge. researchgate.net
The development of selective antagonists for the 5-oxo-ETE receptor (OXER1) has provided further evidence for its role in allergic inflammation. In a preclinical model using rhesus monkeys sensitized to house dust mite allergen, an orally administered OXER1 antagonist, S-Y048, was shown to inhibit allergen-induced eosinophil infiltration into both the skin and the lungs. atcc.orgfrontiersin.org These findings underscore the potential of targeting the 5-oxo-ETE/OXER1 pathway as a therapeutic strategy for asthma. frontiersin.orgwikipedia.org
While the role of 5-oxo-ETE in allergic rhinitis is less extensively studied, its potent chemoattractant activity for eosinophils suggests a likely contribution to the eosinophilic inflammation characteristic of this condition. researchgate.netconicet.gov.ar Research has indicated that epithelial cells from human nasal polyps can produce 5-oxo-ETE, which in turn stimulates the production of eosinophil cationic protein, a marker of eosinophil activation. researchgate.netacs.org Although direct preclinical animal models of allergic rhinitis focusing on 5-oxo-ETE are not abundant, the existing evidence points towards its potential as a key mediator in the upper airway allergic response. conicet.gov.arresearchgate.net A significant challenge in preclinical research has been the absence of an OXER1 ortholog in commonly used rodent models, making primates a more suitable model for studying the effects of 5-oxo-ETE. atcc.orgwikipedia.org
Involvement in Eosinophilic Esophagitis Research
Eosinophilic esophagitis (EoE) is a chronic inflammatory disease of the esophagus characterized by a dense infiltration of eosinophils. Given that 5-oxo-ETE is one of the most potent eosinophil chemoattractants, its potential involvement in EoE is an area of growing interest. While direct experimental evidence from preclinical models of EoE specifically investigating 5-oxo-ETE is still emerging, the fundamental role of eosinophils in this disease strongly suggests that 5-oxo-ETE could be a significant contributor to the inflammatory cascade. The mechanisms by which eosinophils are recruited to the esophagus in EoE are complex and involve multiple mediators, with 5-oxo-ETE being a plausible candidate for driving this infiltration.
Contributions to Cancer Pathophysiology in In Vitro and Animal Models
Beyond its role in inflammation, 5-oxo-ETE has been shown to contribute to cancer progression by promoting the growth and survival of various cancer cells. mdpi.com
Role in Prostate, Breast, Lung, Ovarian, and Colon Cancer Cell Lines
In vitro studies have demonstrated that 5-oxo-ETE stimulates the proliferation of a range of human cancer cell lines. This pro-proliferative effect has been observed in:
Prostate cancer: PC-3 and LNCaP cell lines.
Breast cancer: MCF7 and MDA-MB-231 cell lines. nih.gov
Lung cancer: A-427 cell line. nih.gov
Ovarian cancer: SKOV3 cell line. nih.gov
Colon cancer: T84 cells have been identified as a relevant cell line in which 5-oxo-ETE synthesis can occur. nih.govfrontiersin.org
The synthesis of 5-oxo-ETE has been detected in these cancer cell lines, and they also express its receptor, OXER1, suggesting an autocrine or paracrine loop that drives tumor growth. nih.govmdpi.com
Table 1: Investigated Cancer Cell Lines and the Role of 5-Oxo-ETE
| Cancer Type | Cell Line(s) | Observed Effects of 5-Oxo-ETE | Reference(s) |
|---|---|---|---|
| Prostate | PC-3, LNCaP | Stimulates proliferation and survival | |
| Breast | MCF7, MDA-MB-231 | Stimulates proliferation | nih.gov |
| Lung | A-427 | Stimulates proliferation | nih.gov |
| Ovarian | SKOV3 | Stimulates proliferation | nih.gov |
Mechanisms of Tumor Cell Growth and Survival Enhancement
The pro-tumorigenic effects of 5-oxo-ETE are primarily mediated through its specific G protein-coupled receptor, OXER1. nih.govencyclopedia.pub The expression of OXER1 has been identified on various cancer cells, and its activation by 5-oxo-ETE initiates downstream signaling cascades that promote cell proliferation and inhibit apoptosis (programmed cell death). nih.gov
In prostate cancer cells, for instance, the addition of 5-oxo-ETE was sufficient to prevent apoptosis induced by a 5-lipoxygenase inhibitor. This highlights the crucial role of the 5-oxo-ETE pathway in promoting cancer cell survival. The signaling pathways implicated in the pro-proliferative and anti-apoptotic effects of 5-oxo-ETE include the activation of the mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) pathways. wikipedia.org
Interestingly, the synthesis of 5-oxo-ETE in cancer cells can be enhanced under conditions of oxidative stress. This suggests a link between the tumor microenvironment, which is often characterized by oxidative stress, and the production of this pro-tumorigenic lipid mediator.
Macrophage-Tumor Cell Interactions
Recent research has shed light on the role of the 5-oxo-ETE/OXER1 axis in the communication between tumor cells and immune cells, particularly tumor-associated macrophages (TAMs). TAMs are key components of the tumor microenvironment and can influence tumor progression.
Studies have shown that 5-oxo-ETE can act as a chemoattractant for macrophages, potentially recruiting them to the tumor site. Once in the tumor microenvironment, macrophages can be a source of various factors that support tumor growth. Furthermore, a reciprocal interaction has been observed where macrophage-derived signals can lead to the activation of OXER1 on cancer cells. In prostate (DU-145) and breast (T47D) cancer cells, this activation has been shown to induce changes in the actin cytoskeleton and increase their migratory capacity. This suggests a vicious cycle where tumor cells produce 5-oxo-ETE to attract macrophages, which in turn release factors that enhance the malignancy of the tumor cells.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| 5-oxo-eicosatetraenoic acid | 5-oxo-ETE |
| [3H]5-oxo-eicosatetraenoic acid | [3H]5-oxo-ETE |
| 5-hydroxyeicosatetraenoic acid | 5-HETE |
| 5-lipoxygenase | 5-LO |
| 5-oxo-ETE receptor | OXER1 |
| Eosinophil cationic protein | |
| S-Y048 | |
| Prostaglandin D2 | PGD2 |
| Leukotriene B4 | LTB4 |
| Platelet-activating factor | PAF |
| Mitogen-activated protein kinase | MAPK |
| Protein kinase C | PKC |
Research into Inflammatory Responses
5-Oxo-eicosatetraenoic acid (5-oxo-ETE) is a potent, pro-inflammatory lipid mediator derived from the metabolism of arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. oup.com Its synthesis and actions are intricately linked to inflammatory conditions.
General Mechanisms of Inflammation
5-Oxo-ETE is synthesized from its precursor, 5-hydroxyeicosatetraenoic acid (5-HETE), by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). mdpi.comresearchgate.net This conversion is notably enhanced during conditions of oxidative stress, which are characteristic of inflammatory sites. researchgate.net The biological effects of 5-oxo-ETE are primarily mediated through its specific G protein-coupled receptor, the oxoeicosanoid receptor 1 (OXER1). mdpi.comunimi.it
This receptor is highly expressed on various inflammatory cells, including eosinophils, neutrophils, monocytes, and basophils. mdpi.comresearchgate.net Consequently, 5-oxo-ETE is a powerful chemoattractant for these cells, drawing them to sites of inflammation. mdpi.com In addition to chemotaxis, 5-oxo-ETE can stimulate other pro-inflammatory responses in these cells, such as degranulation and the generation of reactive oxygen species. wikipedia.org It also acts synergistically with other inflammatory mediators, like chemokines and platelet-activating factor, to amplify the inflammatory cascade. wikipedia.org
The table below summarizes the key cellular players and mediators involved in 5-oxo-ETE's inflammatory mechanism.
| Component | Role in 5-Oxo-ETE Mediated Inflammation |
| 5-Lipoxygenase (5-LOX) | Key enzyme in the arachidonic acid cascade leading to 5-HETE production. oup.com |
| 5-HETE | Precursor to 5-oxo-ETE. mdpi.comresearchgate.net |
| 5-HEDH | Enzyme that converts 5-HETE to 5-oxo-ETE, enhanced by oxidative stress. mdpi.comresearchgate.net |
| OXER1 | Specific G protein-coupled receptor for 5-oxo-ETE. mdpi.comunimi.it |
| Inflammatory Cells | Eosinophils, neutrophils, monocytes, and basophils are primary targets. mdpi.comresearchgate.net |
| Chemoattraction | Potent recruitment of inflammatory cells to the site of inflammation. mdpi.com |
| Synergistic Action | Enhances the effects of other inflammatory mediators. wikipedia.org |
Role in Myocardial Injury and Ischemia
Preclinical studies have implicated 5-oxo-ETE as a significant contributor to the pathology of myocardial injury and ischemia. Metabolomics studies have revealed elevated levels of 5-oxo-ETE in the serum during acute myocardial infarction (AMI) in mouse models. researchgate.netnih.govresearchgate.net Furthermore, increased expression of its receptor, OXER1, has been observed in both AMI patients and mouse models of the condition. nih.govresearchgate.net
Research suggests that 5-oxo-ETE directly triggers myocardial injury. researchgate.netnih.gov The proposed mechanisms involve the activation of specific signaling pathways upon binding to OXER1. One such pathway involves the Branched-Chain Amino Acid Transaminase 1 (BCAT1)/mTOR signaling cascade. researchgate.net Another identified pathway is the Protein Kinase C-ε (PKC-ε)/Nuclear Factor-κB (NF-κB) signaling pathway, which leads to cardiomyocyte apoptosis. researchgate.netnih.gov
In preclinical models, the inhibition of OXER1 has been shown to be cardioprotective. Treatment with a selective OXER1 inhibitor alleviated ischemic myocardial injury induced by coronary artery ligation in mice. researchgate.netnih.gov This protective effect was associated with the activation of BCAT1 and the suppression of the PKC-ε/NF-κB pathway. researchgate.netnih.gov These findings highlight the 5-oxo-ETE/OXER1 axis as a potential therapeutic target in the context of myocardial ischemia.
The following table details the signaling pathways implicated in 5-oxo-ETE-induced myocardial injury.
| Signaling Pathway | Downstream Effects in Myocardial Injury |
| BCAT1/mTOR | Implicated in the mediation of 5-oxo-ETE-induced myocardial injury. researchgate.net |
| PKC-ε/NF-κB | Leads to cardiomyocyte apoptosis upon activation by 5-oxo-ETE. researchgate.netnih.gov |
Involvement in Neutrophil Extracellular Trap (NET) Formation
Neutrophil extracellular traps (NETs) are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. However, excessive NET formation can contribute to tissue damage and thrombosis. Recent preclinical evidence has directly linked 5-oxo-ETE to the induction of NETs.
In the context of antiphospholipid syndrome (APS), a condition characterized by thrombosis, serum metabolomics identified significantly elevated levels of 5-oxo-ETE in patients. researchgate.net In vitro experiments demonstrated that 5-oxo-ETE induces NET formation and oxidative stress in neutrophils in a dose-dependent manner. researchgate.netresearchgate.net This process was found to be mediated through the activation of the OXER1 receptor and the subsequent engagement of the PLC/PKC/ERK signaling pathway. researchgate.netdntb.gov.ua
In vivo studies using mouse models of APS confirmed these findings. Inhibiting the synthesis of 5-oxo-ETE or blocking its receptor, OXER1, resulted in reduced NET formation and attenuated venous thrombosis. researchgate.netresearchgate.net While this research was conducted in a specific disease model, it provides a strong indication that 5-oxo-ETE is a critical mediator of NET formation, a fundamental process in inflammation and immunity. It is important to note that some research also suggests that the precursor, 5(S)-HETE, when acylated into phosphatidylethanolamine, may inhibit the formation of NETs, highlighting the complex regulation of this process. wikipedia.org
Other Investigational Biological Roles (Preclinical)
Beyond its well-defined role in inflammation, 5-oxo-ETE is being investigated for its involvement in other fundamental biological processes.
Osmotic-Mediated Wound Sensing (e.g., Zebrafish Embryo Models)
Studies in zebrafish embryos have revealed a novel role for the 5-oxo-ETE/OXER1 signaling axis in wound sensing and the initial inflammatory response. mdpi.comnih.gov In this model, tissue injury leads to osmotic changes that, in conjunction with oxidative stress, trigger the production of 5-oxo-ETE. nih.gov
This locally produced 5-oxo-ETE acts as a potent chemoattractant, guiding distant leukocytes to the site of injury. mdpi.com This process is mediated by the OXER1 receptor. mdpi.com The redox activation of 5-lipoxygenase, a key enzyme in the synthesis pathway of 5-oxo-ETE's precursor, can lead to a sustained production of this lipid mediator, ensuring a robust and directed immune response to the wound. mdpi.comnih.gov This research in zebrafish highlights a fundamental mechanism of how the body detects and responds to tissue damage, with 5-oxo-ETE playing a pivotal role as a primary attractant for immune cells. nih.govnih.govresearchgate.net
Potential Link to Steroidogenic Processes
Preclinical research has uncovered a potential connection between 5-oxo-ETE and the production of steroid hormones. Studies using the human H295R adrenocortical cell line have shown that 5-oxo-ETE can stimulate the transcription of the steroidogenic acute regulatory protein (StAR) mRNA. wikipedia.org StAR is a crucial component in the rate-limiting step of steroidogenesis, the transport of cholesterol into the mitochondria.
This increased StAR expression was associated with an enhanced production of aldosterone (B195564) and progesterone. wikipedia.org These effects appear to be dependent on the OXER1 receptor. wikipedia.org This suggests that 5-oxo-ETE, a lipid mediator primarily known for its role in inflammation, may also have a functional role in regulating the synthesis of steroid hormones in the adrenal cortex. unimi.itwikipedia.org
Research into Bone Remodeling
The eicosanoid 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a metabolite of arachidonic acid produced via the 5-lipoxygenase (5-LOX) pathway, has been implicated in the complex process of bone remodeling. asm.org Preclinical studies suggest that 5-oxo-ETE, along with its precursor 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE), may play a role in modulating the balance between bone formation and resorption. wikipedia.org
In vitro experiments have demonstrated that 5(S)-HETE can stimulate bone resorption mediated by osteoclasts, the cells responsible for breaking down bone tissue. wikipedia.org This suggests a potential, and likely more potent, role for 5-oxo-ETE in this process. wikipedia.org Furthermore, 5(S)-HETE has been shown to inhibit the formation of bone-like nodules in mouse calvarial organ cultures, a model for bone formation. wikipedia.org These findings indicate that the 5-HETE family of metabolites could contribute to the regulation of bone remodeling, although further research is needed to fully elucidate their specific roles and clinical significance. wikipedia.orgwikipedia.org
The actions of 5-oxo-ETE are mediated through its specific G protein-coupled receptor, the oxoeicosanoid receptor 1 (OXER1). mdpi.com Antagonists of this receptor have been explored for their potential in treating inflammatory conditions, which can be associated with dysregulated bone remodeling. google.com The table below summarizes key preclinical findings regarding the role of 5-oxo-ETE and its precursor in bone remodeling.
| Preclinical Model/System | Key Finding | Potential Implication |
| In vitro mixed culture system | 5(S)-HETE stimulates osteoclast-dependent bone resorption. wikipedia.org | Suggests a role for the 5-HETE family in promoting bone breakdown. |
| Mouse calvarial organ cultures | 5(S)-HETE inhibits morphogenetic protein-2 (BMP-2)-induced bone-like nodule formation. wikipedia.org | Indicates a potential inhibitory effect on bone formation. |
It is important to note that these studies are preclinical and their direct translation to human pathophysiology is yet to be determined. wikipedia.org
Investigations in Parturition
The initiation and progression of labor, or parturition, involve a complex interplay of hormonal and inflammatory signals. Emerging research suggests that 5-oxo-ETE and other metabolites of the 5-lipoxygenase pathway may be involved in this process. wikipedia.org
While much of the research has focused on 5(S)-HETE, the significantly higher potency of 5-oxo-ETE in other biological systems suggests it could be a critical mediator in parturition. wikipedia.orgwikipedia.org The potential involvement of oxylipins, including 5-oxo-ETE, in preterm labor is also an area of active investigation. diva-portal.org A study on women in preterm labor found associations between plasma levels of certain oxylipins and the likelihood of delivering within 48 hours. diva-portal.org Although this particular study did not find a significant direct association for 5-oxo-ETE itself, it highlights the potential importance of the broader oxylipin profile in the timing of birth. diva-portal.org
The table below outlines key findings from preclinical and clinical research on the role of the 5-HETE family in parturition.
| Study Type | Key Finding | Potential Implication |
| Human uterine tissue analysis | Elevated levels of 5(S)-HETE in the human uterus during labor. wikipedia.org | Suggests a role for 5-lipoxygenase metabolites in the process of labor. |
| In vitro myometrial strip study | 5(S)-HETE increases spontaneous contractions and contractility of human myometrial tissue. wikipedia.org | Indicates a direct effect on uterine muscle function, promoting contractions. |
| In vitro membrane transport study | 5(S)-HETE can cross the amnion and chorioamniotic membranes. wikipedia.org | Provides a potential mechanism for its action on the uterus during labor. |
| Clinical study in preterm labor | Altered plasma levels of certain oxylipins are associated with the timing of preterm birth. diva-portal.org | Suggests that the balance of these lipid mediators is important for maintaining pregnancy. |
Further research is required to fully understand the specific role of 5-oxo-ETE in both term and preterm labor and to determine if targeting its pathway could be a viable therapeutic strategy. wikipedia.org
Advanced Research Methodologies and Tools for 5 Oxo Eicosatetraenoic Acid Studies
Radioligand Binding Assays Using [3H]5-Oxo-Eicosatetraenoic Acid
Radioligand binding assays are a cornerstone for studying receptor-ligand interactions, providing invaluable data on receptor affinity and density. The use of tritiated 5-oxo-ETE ([3H]5-oxo-ETE) as the radioligand allows for direct measurement of its binding to the OXE receptor.
Prevention of Esterification (e.g., Triacsin C Application)
A significant challenge in performing binding studies with 5-oxo-ETE is its propensity to be esterified into cellular lipids, a process that can interfere with the accurate measurement of receptor binding. nih.gov This metabolic diversion is mediated by acyl-CoA synthetases, which activate fatty acids, including 5-oxo-ETE, by converting them to their coenzyme A (CoA) esters.
To circumvent this issue, researchers employ inhibitors of acyl-CoA synthetase. Triacsin C, a fungal metabolite isolated from Streptomyces aureofaciens, is a potent and widely used inhibitor for this purpose. wikipedia.orgnih.gov By blocking the activity of long-chain fatty acyl-CoA synthetases, Triacsin C prevents the incorporation of this compound into cellular triglycerides, diglycerides, and cholesterol esters. wikipedia.orgresearchgate.net This ensures that the measured radioactivity is predominantly from the radioligand bound to its receptor, rather than from non-specific incorporation into lipids. nih.govnih.gov The application of Triacsin C has been instrumental in enabling reliable and reproducible radioligand binding assays for the 5-oxo-ETE receptor. nih.govnih.gov
Specificity and Saturation Binding Analysis
Radioligand binding assays are crucial for characterizing the fundamental properties of a receptor, such as its affinity for a ligand (Kd) and the total number of binding sites (Bmax) in a given tissue or cell preparation. giffordbioscience.comnih.gov
Specificity analysis is conducted to ensure that the binding of this compound is to its specific receptor, OXER1. patsnap.com This is typically achieved by performing competition binding assays. In these experiments, a fixed concentration of this compound is incubated with the receptor preparation in the presence of increasing concentrations of an unlabeled ("cold") ligand. If the unlabeled ligand competes for the same binding site, it will displace the radioligand, leading to a decrease in measured radioactivity. The ability of unlabeled 5-oxo-ETE to effectively displace this compound confirms the specificity of the binding interaction.
Saturation binding analysis is performed to determine the Kd and Bmax values. giffordbioscience.comuah.es In this type of assay, increasing concentrations of this compound are incubated with a fixed amount of receptor preparation until equilibrium is reached. giffordbioscience.comumich.edu The total binding is measured at each concentration. Non-specific binding is determined in parallel incubations that include a high concentration of unlabeled 5-oxo-ETE to saturate the specific binding sites. uah.es Specific binding is then calculated by subtracting the non-specific binding from the total binding. uah.esumich.edu
The specific binding data is then plotted against the concentration of free radioligand, generating a saturation curve. uah.es This hyperbolic curve can be analyzed using non-linear regression to directly determine the Kd (the concentration of radioligand at which 50% of the receptors are occupied) and Bmax (the maximum number of binding sites). umich.edunih.gov Historically, these parameters were often derived from linear transformations of the data, such as the Scatchard plot, though non-linear regression is now the preferred method due to its statistical robustness. nih.govuah.esturkupetcentre.net
| This compound (nM) | Total Binding (cpm) | Non-specific Binding (cpm) | Specific Binding (cpm) |
|---|---|---|---|
| 0.1 | 550 | 50 | 500 |
| 0.5 | 2200 | 250 | 1950 |
| 1.0 | 3800 | 500 | 3300 |
| 2.5 | 6500 | 1250 | 5250 |
| 5.0 | 8800 | 2500 | 6300 |
| 10.0 | 10500 | 5000 | 5500 |
| 20.0 | 12000 | 10000 | 2000 |
Quantitative Analysis of 5-Oxo-Eicosatetraenoic Acid and Metabolites
Accurate quantification of 5-oxo-ETE and its metabolites in biological samples is essential for understanding its physiological and pathological roles. Several analytical techniques are employed for this purpose, each with its own advantages in terms of sensitivity, specificity, and throughput.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation and quantification of eicosanoids, including 5-oxo-ETE. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a polar solvent mixture, typically consisting of water, acetonitrile (B52724), and an acid such as formic acid to improve peak shape.
Samples are first extracted from the biological matrix using solid-phase extraction to remove interfering substances. The extract is then injected into the HPLC system. As the mobile phase flows through the column, the different eicosanoids separate based on their hydrophobicity. 5-oxo-ETE, being more polar than its precursor 5-HETE, will have a shorter retention time. nih.gov Detection is often achieved using a UV detector, as the conjugated triene system in 5-oxo-ETE absorbs UV light with a maximum at approximately 280 nm. nih.gov Quantification is performed by comparing the peak area of the analyte in the sample to that of a known amount of a pure standard.
Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)
For highly sensitive and specific quantification of 5-oxo-ETE, Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is the gold standard. mdpi.commdpi.comnih.gov This method combines the superior separation power of UPLC with the precise mass detection of tandem mass spectrometry.
UPLC utilizes smaller particle size columns, allowing for higher resolution and faster analysis times compared to conventional HPLC. mdpi.com After chromatographic separation, the eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source, which generates charged ions of the analytes.
In the tandem mass spectrometer, a specific precursor ion for 5-oxo-ETE (e.g., m/z 319 in negative ion mode) is selected in the first quadrupole. This ion is then fragmented by collision-induced dissociation, and a specific product ion is monitored in the third quadrupole. nih.gov This process, known as multiple reaction monitoring (MRM), provides exceptional specificity, as it is highly unlikely that other molecules will have the same precursor ion, product ion, and retention time as 5-oxo-ETE. mdpi.com The use of a stable isotope-labeled internal standard, such as deuterated 5-oxo-ETE, is crucial for accurate quantification, as it corrects for variations in sample extraction and instrument response. nih.gov This method allows for the detection of 5-oxo-ETE at picogram levels. nih.gov
| Parameter | Description |
|---|---|
| Chromatography | UPLC with a C18 column |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 319 |
| Product Ion (m/z) | 115 or 203 |
| Internal Standard | Deuterated 5-oxo-ETE (e.g., d4-5-oxo-ETE) |
Enzyme-Linked Immunosorbent Assays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISA) are a high-throughput and relatively inexpensive method for quantifying 5-oxo-ETE in biological fluids. mabtech.comthermofisher.com These assays are based on the principle of competitive binding.
In a typical competitive ELISA for 5-oxo-ETE, the wells of a microplate are coated with an antibody specific for 5-oxo-ETE. fn-test.com The sample containing an unknown amount of 5-oxo-ETE is added to the wells along with a fixed amount of enzyme-labeled 5-oxo-ETE (the tracer). The unlabeled 5-oxo-ETE in the sample and the tracer compete for binding to the limited number of antibody sites. thermofisher.com After an incubation period, the unbound components are washed away. mabtech.com A substrate for the enzyme is then added, and the resulting color change is measured using a microplate reader. mabtech.com
The intensity of the color is inversely proportional to the concentration of 5-oxo-ETE in the sample. fn-test.com A standard curve is generated using known concentrations of 5-oxo-ETE, and the concentration in the unknown samples is determined by interpolating from this curve. While ELISA may not have the same level of specificity as mass spectrometry, it is a valuable tool for screening large numbers of samples.
Pharmacological Modulation in Research
Pharmacological tools, including selective receptor antagonists and enzyme inhibitors, are crucial for dissecting the specific effects of 5-oxo-ETE. These agents allow researchers to modulate the 5-oxo-ETE signaling pathway with precision, thereby uncovering its contributions to various biological processes.
Progress in understanding the in vivo functions of 5-oxo-ETE has been historically challenged by the absence of a direct ortholog for its receptor, OXER1, in common rodent models. nih.gov This has spurred the development of selective OXER1 antagonists, which are critical for investigating its role in more physiologically relevant systems, such as non-human primates, and for validating it as a therapeutic target. nih.govnih.gov
These antagonists function by binding to OXER1, thereby preventing the natural ligand, 5-oxo-ETE, from activating the receptor and initiating downstream signaling cascades that lead to inflammatory responses. nih.gov This blockade allows for the specific investigation of the consequences of OXER1 signaling in various experimental settings.
Several classes of selective OXER1 antagonists have been developed and utilized in research:
Indole-based Antagonists: Early development efforts led to the creation of indole-based antagonists. A notable example, S-Y048, has demonstrated efficacy in vivo. In a study using a non-human primate model of asthma, S-Y048 was shown to inhibit allergen-induced pulmonary inflammation, providing the first in vivo evidence in a primate species for the pathophysiological role of the 5-oxo-ETE/OXER1 axis in allergic airway disease. nih.gov
Next-Generation Small Molecules: Companies like Liminal BioSciences are developing novel, potent, and selective small molecule antagonists of OXER1 with improved pharmacokinetic properties. researchgate.net Preclinical candidates such as CBI-6326 and CBI-7261 have been identified for further development to treat eosinophil-driven diseases. researchgate.net
Natural Compounds: Research has also explored the chemical space of natural products to identify novel OXER1 antagonists. In silico screening of the ZINC database identified nine polyphenolic compounds as potential antagonists. researcher.lifenih.gov One of the most promising candidates, ZINC15959779, was experimentally validated and shown to have favorable properties for potential therapeutic development. researcher.liferesearchgate.net
The application of these antagonists has been pivotal in confirming the role of 5-oxo-ETE in attracting eosinophils and neutrophils, suggesting their therapeutic potential in conditions like asthma, allergic rhinitis, and certain cancers where these inflammatory cells are implicated. nih.govfrontiersin.org
Table 1: Examples of Selective OXER1 Receptor Antagonists in Research
| Antagonist | Class | Key Research Application | Reference |
|---|---|---|---|
| S-Y048 | Indole-based | Inhibition of allergen-induced pulmonary inflammation in rhesus monkeys. | nih.gov |
| CBI-6326 | Small Molecule | Preclinical development for eosinophil-driven diseases. | researchgate.net |
| CBI-7261 | Small Molecule | Preclinical development for eosinophil-driven diseases. | researchgate.net |
| ZINC15959779 | Natural Polyphenol | Identified via in silico screening; validated in prostate cancer cell cultures. | researcher.lifenih.gov |
| Gue1654 | Small Molecule | Inhibition of 5-oxo-ETE-induced shape change, calcium mobilization, and migration of neutrophils and eosinophils. Identified as a potential biased ligand. | researchgate.net |
To complement receptor blockade, researchers utilize inhibitors of the enzyme responsible for the synthesis of 5-oxo-ETE. 5-oxo-ETE is formed from its precursor, 5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE), through the action of the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). frontiersin.org This NADP⁺-dependent enzyme is a key control point in the production of 5-oxo-ETE. researchgate.net
The use of selective 5-HEDH inhibitors allows for the investigation of the specific consequences of 5-oxo-ETE production, distinct from the effects of its precursor 5-HETE or other metabolites in the 5-lipoxygenase (5-LO) pathway. By blocking the conversion of 5-HETE to 5-oxo-ETE, these inhibitors help to delineate the unique biological roles of 5-oxo-ETE. frontiersin.org
Research has identified several fatty acid analogs that act as potent and selective inhibitors of 5-HEDH:
5-hydroxy-6-octadecenoic acid (5h-18:1) and 5-hydroxy-6-eicosenoic acid (5h-20:1) have been shown to selectively inhibit the formation of 5-oxo-ETE in human peripheral blood mononuclear cells. frontiersin.org
These compounds effectively block 5-HEDH without significantly affecting other key enzymes in eicosanoid metabolism, such as 5-LO, leukotriene A4 hydrolase, 12-lipoxygenase, or cyclooxygenase. frontiersin.org This selectivity is crucial for attributing observed effects specifically to the reduction in 5-oxo-ETE levels.
The application of these inhibitors has provided further evidence that in human monocytes, 5-oxo-ETE is primarily formed through the oxidation of 5-HETE by 5-HEDH. frontiersin.org Such tools are invaluable for defining the contribution of 5-oxo-ETE to inflammatory processes and for exploring the therapeutic potential of targeting its synthesis. researcher.lifefrontiersin.org
Table 2: Characterization of 5-HEDH Inhibitors
| Inhibitor | IC₅₀ Value (vs. 5-oxo-ETE formation) | Selectivity | Key Finding | Reference |
|---|---|---|---|---|
| 5-hydroxy-6-octadecenoic acid (5h-18:1) | 2.7 ± 0.6 μM | Does not inhibit 5-LO, LTA4 hydrolase, 12-LO, or COX. | Selectively inhibits 5-oxo-ETE formation in intact human monocytes, causing an increase in its precursor, 5-HETE. | frontiersin.org |
| 5-hydroxy-6-eicosenoic acid (5h-20:1) | 2.3 ± 0.5 μM | Does not inhibit 5-LO, LTA4 hydrolase, 12-LO, or COX. | Demonstrates concentration-dependent inhibition of 5-oxo-ETE synthesis in human monocytes. | frontiersin.org |
Genetic and Molecular Approaches
Genetic and molecular biology techniques provide powerful tools to investigate the 5-oxo-ETE/OXER1 axis at the level of gene expression and function. These approaches complement pharmacological studies by allowing for the direct manipulation of the components of this signaling pathway.
Analyzing the expression pattern of the OXER1 gene provides critical insights into which tissues and cell types are potential targets for 5-oxo-ETE. Quantitative real-time polymerase chain reaction (qRT-PCR) is a common and sensitive method used to measure OXER1 mRNA levels. bris.ac.uknih.gov
Studies have shown that OXER1 is highly expressed in inflammatory cells, which aligns with the pro-inflammatory functions of its ligand. researchgate.netresearcher.life
High Expression: Eosinophils, neutrophils, monocytes, and lymphocytes. researchgate.netresearcher.life
Tissue Distribution: Significant expression has also been identified in the liver, kidney, spleen, and pulmonary tissues. researcher.life
Disease States: Elevated OXER1 expression is observed in various cancer cells, including those of the prostate and breast. researcher.lifenih.gov
Gene expression analysis has been used to show that OXER1 expression can be modulated by inflammatory stimuli. For example, treatment of THP-1 monocytes with lipopolysaccharide (LPS) has been shown to alter OXER1 mRNA levels, suggesting a role for this receptor in the response to bacterial endotoxins. bris.ac.uk Databases such as GeneCards and The Human Protein Atlas compile and present data on OXER1 expression across a wide range of normal and cancerous tissues, providing a valuable resource for researchers. frontiersin.org
Gene knockdown (e.g., using siRNA) and knockout (e.g., using CRISPR/Cas9) are powerful techniques to study the function of a specific gene by reducing or eliminating its expression.
A significant hurdle in studying OXER1 in vivo has been the lack of a clear ortholog in rodents, which has prevented the development of traditional knockout mouse models. nih.gov This limitation has made in vitro studies using human cell lines particularly important.
Cell Line Studies: CRISPR/Cas9 technology has been used to create OXER1 knockout human cell lines. For instance, an OXER1 knockout A549 (human lung carcinoma) cell line is commercially available, providing a valuable tool to investigate the receptor's role in cancer biology and inflammatory responses in a controlled genetic background. These knockout cell lines serve as crucial negative controls in experiments to confirm that the effects of 5-oxo-ETE are specifically mediated by OXER1.
Animal Model Challenges: The inability to generate OXER1 knockout mice has driven researchers to use alternative animal models, such as non-human primates, or to rely on pharmacological antagonists to probe the receptor's function in vivo. nih.govnih.gov The development of CRISPR/Cas9 has revolutionized the creation of knockout animal models for many genes, but its application for OXER1 is constrained by this species-specific gene distribution.
Overexpression studies involve introducing a gene into cells to produce higher-than-normal levels of the corresponding protein. This technique can be used to study the function of a protein and its role in cellular signaling pathways.
Recent research has identified branched-chain amino acid transaminases, specifically the cytoplasmic (BCAT1) and mitochondrial (BCAT2) isoforms, as being involved in the downstream signaling of the OXER1 receptor. researcher.lifefrontiersin.org
BCAT1 as a Downstream Effector: In the context of acute myocardial infarction (AMI), activation of OXER1 by 5-oxo-ETE leads to reduced expression of BCAT1/BCAT2, contributing to myocardial injury. researcher.life This positions BCAT1 as a downstream effector of the OXER1 pathway.
Functional Consequences of Overexpression: To investigate this link, researchers have used overexpression models. Heart-specific overexpression of BCAT1/BCAT2 in mice was shown to protect against ischemic myocardial injury. researcher.life This demonstrates that increasing the levels of these enzymes can counteract the detrimental effects of OXER1 activation in this context. This research highlights the use of BCAT1/BCAT2 overexpression as a tool to explore the functional consequences of the 5-oxo-ETE/OXER1 signaling axis. researcher.lifenih.gov
Broader Roles of BCAT Overexpression: In other contexts, such as cancer research, overexpression of BCAT1 has been shown to promote cell proliferation and invasion by activating signaling pathways like PI3K/AKT/mTOR. frontiersin.org While not always directly initiated by 5-oxo-ETE, these studies provide insight into the functional capabilities of BCAT enzymes, which are modulated by the OXER1 pathway in specific settings.
These overexpression studies are critical for establishing a causal link between the downstream effectors and the physiological outcomes of the 5-oxo-ETE/OXER1 signaling pathway.
In Vitro Cellular Models
In vitro cellular models are indispensable for dissecting the specific molecular and cellular effects of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE). These systems allow for controlled investigations into signaling pathways, receptor interactions, and cellular responses in isolation, providing a foundational understanding of 5-oxo-ETE's biological functions.
Primary human inflammatory cells are principal targets for 5-oxo-ETE and have been central to characterizing its pro-inflammatory activities. nih.gov These cells, isolated directly from human blood, provide a physiologically relevant system for studying the compound's effects on key immune responses.
Eosinophils : 5-oxo-ETE is a highly potent chemoattractant for human eosinophils, often considered its primary target cell. nih.govresearchgate.net Its effects on eosinophils are more potent than on other inflammatory cells, suggesting a critical role in eosinophil-driven allergic diseases like asthma. nih.govnih.govwikipedia.org
Neutrophils : 5-oxo-ETE was first identified as a potent activator of human neutrophils, inducing responses such as calcium mobilization and chemotaxis at concentrations approximately 100 times lower than its precursor, 5-HETE. nih.gov The compound also stimulates actin polymerization, expression of the adhesion molecule CD11b, and shedding of L-selectin in these cells. nih.gov Neutrophils themselves can produce 5-oxo-ETE, particularly during a respiratory burst, which increases the intracellular levels of NADP+, a necessary cofactor for its synthesis. nih.govkarger.com
Monocytes : 5-oxo-ETE is a potent chemoattractant for monocytes, inducing cell migration and actin polymerization. nih.gov It exhibits strong synergistic interactions with other monocyte chemoattractants like MCP-1 and MCP-3, leading to significantly enhanced cell migration. nih.gov Furthermore, 5-oxo-ETE stimulates monocytes to release Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), which can, in turn, enhance the survival of eosinophils at sites of inflammation. nih.govnih.gov
Basophils : The compound also acts as a chemoattractant for basophils, further implicating it in the cellular mechanisms of allergic inflammation. nih.govresearchgate.net
| Cell Type | Key Findings in 5-Oxo-ETE Research | Observed Responses |
|---|---|---|
| Eosinophils | Considered the primary target cell; highly potent chemoattractant. nih.govresearchgate.net | Chemotaxis, cell migration. nih.govwikipedia.org |
| Neutrophils | Potent activator, approximately 100-fold more so than 5-HETE. nih.gov | Calcium mobilization, chemotaxis, actin polymerization, CD11b expression. nih.govnih.gov |
| Monocytes | Induces migration and stimulates the release of GM-CSF. nih.gov | Chemotaxis, actin polymerization, synergistic migration with MCP-1/MCP-3. nih.gov |
| Basophils | Identified as a chemoattractant, linking it to allergic responses. nih.govresearchgate.net | Chemotaxis. nih.gov |
Immortalized cell lines offer a consistent and reproducible alternative to primary cells, facilitating genetic manipulation and high-throughput screening.
U937 and THP-1 : These human monocytic leukemia cell lines are widely used as models for monocytes and macrophages. nih.govcolab.ws They serve as valuable tools for studying the inflammatory responses and differentiation processes influenced by various stimuli. nih.govnih.gov In the context of 5-oxo-ETE research, THP-1 cells, which can be differentiated into macrophages, are used to investigate the role of the 5-oxo-ETE receptor (OXER1) in macrophage migration and interaction with cancer cells. mdpi.com Studies show that OXER1 is expressed in THP-1 monocytes and the macrophages derived from them. mdpi.com
HEK293 : Human Embryonic Kidney 293 (HEK293) cells are a crucial tool for studying receptor pharmacology due to their high transfectability and low endogenous expression of many receptors. These cells have been instrumental in the characterization of the OXER1 receptor. The receptor for 5-oxo-ETE was independently cloned by three groups, all of whom utilized transfected HEK293 cells to identify 5-oxo-ETE as the specific ligand for the orphan G-protein coupled receptor (GPCR) now known as OXER1. nih.govnih.gov These studies involved expressing the receptor in HEK293 cells and measuring downstream signaling events, such as calcium mobilization or GTPγS binding, in response to a library of potential ligands. nih.govnih.gov
| Cell Line | Primary Use in 5-Oxo-ETE Research | Key Research Findings |
|---|---|---|
| U937 & THP-1 | Monocyte and macrophage models for inflammation studies. nih.govcolab.ws | Used to study OXER1 expression and its role in macrophage migration and interaction with tumor cells. mdpi.com |
| HEK293 | Receptor cloning and characterization. nih.govnih.gov | Instrumental in the definitive identification of 5-oxo-ETE as the ligand for the OXER1 receptor through transfection and signaling assays. nih.govnih.gov |
The role of 5-oxo-ETE extends beyond inflammation to cancer biology, where it has been shown to promote the survival and proliferation of various cancer cells. nih.gov
PC3 and DU-145 (Prostate Cancer) : Research has demonstrated that the 5-lipoxygenase (5-LOX) pathway is important for the survival of human prostate cancer cells. nih.gov Inhibition of this pathway triggers apoptosis, which can be prevented by 5-oxo-ETE. nih.gov Prostate cancer cells like PC3 and DU-145 express the OXER1 receptor. nih.govnih.gov 5-oxo-ETE promotes the survival and proliferation of these cells, and blocking OXER1 expression with siRNA reduces their viability. nih.govnih.gov PC3 cells can also synthesize 5-oxo-ETE, especially under conditions of oxidative stress or when supplied with 5-HETE derived from inflammatory cells like neutrophils (transcellular biosynthesis). nih.govoup.com
T47D (Breast Cancer) : 5-oxo-ETE has been shown to increase the proliferation rates of breast cancer cells, including the T47D and MCF7 lines. nih.gov Studies using T47D cells have helped elucidate the role of OXER1 in mediating the migratory capacity of breast cancer cells in response to macrophage-derived signals. mdpi.com The activation of OXER1 in T47D cells by macrophages can induce cytoskeletal changes and increase cell migration. mdpi.com
| Cell Line | Cancer Type | Key Research Findings |
|---|---|---|
| PC3 | Prostate | Expresses OXER1; 5-oxo-ETE promotes cell survival and proliferation. nih.govnih.gov Can synthesize 5-oxo-ETE via transcellular biosynthesis. nih.govoup.com |
| DU-145 | Prostate | Expresses OXER1; 5-oxo-ETE increases migratory capacity. mdpi.com |
| T47D | Breast | Expresses OXER1; 5-oxo-ETE increases proliferation and migration in response to macrophage interactions. nih.govmdpi.com |
In Vivo Animal Models for Pathophysiological Investigation
The investigation of 5-oxo-ETE's role in complex diseases has been hampered by the fact that its primary receptor, OXER1, is absent in rodents, the most common laboratory models. nih.govwikipedia.org This has necessitated the use of alternative, non-rodent animal models that endogenously express the receptor.
Feline Models : The cat has emerged as a suitable animal model because it possesses an ortholog of the OXER1 receptor and is susceptible to asthma. nih.govwikipedia.org Feline eosinophils and neutrophils are highly responsive to 5-oxo-ETE, which potently activates actin polymerization in these cells. nih.gov Furthermore, physiologically relevant concentrations of 5-oxo-ETE have been detected in the bronchoalveolar lavage fluid from cats with experimentally induced asthma, suggesting the 5-oxo-ETE/OXER1 axis may be important in feline asthma. wikipedia.orgnih.gov
Cynomolgus and Rhesus Monkeys : Non-human primates, whose OXER1 receptor shares high sequence identity with the human version (approx. 96%), serve as a valuable preclinical model. nih.gov Studies have shown that 5-oxo-ETE is a potent activator of monkey eosinophils and neutrophils. nih.gov In a monkey model of asthma, a selective OXER1 receptor antagonist significantly inhibited allergen-induced pulmonary inflammation, reducing the accumulation of eosinophils and neutrophils in both bronchoalveolar lavage fluid and lung tissue. nih.gov This provides strong in vivo evidence for the role of 5-oxo-ETE in allergic inflammation. nih.gov
The zebrafish (Danio rerio) has become a powerful model organism for studying lipid signaling pathways due to its genetic tractability, optical transparency during early development, and the conservation of many metabolic pathways with humans. nih.govresearchgate.netbiu.ac.il
Zebrafish express orthologs of the OXER1 receptor (termed hcar1-4), making them a viable small animal model for genetic loss-of-function studies that are not possible in rodents. nih.govnih.gov Research using zebrafish has provided key insights into the physiological function of the 5-oxo-ETE pathway. In vivo studies have shown that 5-oxo-ETE and its receptor are involved in leukocyte infiltration following tissue injury. nih.gov Knockdown of the OXER1 ortholog in zebrafish inhibits the recruitment of neutrophils to wounds. nih.gov More recent work has demonstrated that this pathway is essential for rapid innate immune defense against bacterial infection and for maintaining intestinal epithelial barrier integrity against oxidative stress. nih.govbiorxiv.org
| Model Organism | Key Advantage | Area of Investigation | Significant Findings |
|---|---|---|---|
| Feline (Cat) | Possesses OXER1 ortholog; susceptible to asthma. nih.govwikipedia.org | Allergic Asthma | Feline leukocytes are highly responsive to 5-oxo-ETE; the compound is found in BAL fluid of asthmatic cats. wikipedia.orgnih.gov |
| Cynomolgus Monkey | OXER1 receptor is highly homologous to human receptor (96%). nih.gov | Allergen-Induced Pulmonary Inflammation | OXER1 antagonists block eosinophil and neutrophil accumulation in the lungs after allergen challenge. nih.gov |
| Zebrafish (Danio rerio) | Expresses OXER1 orthologs; amenable to genetic manipulation and live imaging. nih.govnih.gov | Innate Immunity, Inflammation, Barrier Integrity | The 5-oxo-ETE/OXER1 pathway is critical for neutrophil recruitment to wounds and defense against bacterial infection. nih.govnih.gov |
Mouse Models (for OXER1-independent pathways or other HETE family members)
The study of 5-oxo-eicosatetraenoic acid (5-oxo-ETE) and the broader family of hydroxyeicosatetraenoic acids (HETEs) in vivo has been significantly advanced through the use of various mouse models. A primary challenge in 5-oxo-ETE research is that rodents lack a direct ortholog for the human OXER1 receptor, the high-affinity receptor for 5-oxo-ETE. nih.govnih.gov This has necessitated the use of alternative research strategies, including investigating potential OXER1-independent pathways in mice and leveraging non-rodent models. For other members of the HETE family, a range of transgenic and knockout mouse models has been developed to elucidate their physiological and pathological roles.
Investigating 5-Oxo-ETE Effects in Rodent Models
Despite the absence of a direct OXER1 ortholog, studies in rats and mice indicate that 5-oxo-ETE can elicit biological responses, suggesting the existence of alternative signaling pathways.
In Brown Norway rats, intratracheal administration of 5-oxo-ETE was shown to induce a significant infiltration of eosinophils into the lungs. nih.govnih.gov This inflammatory response occurred with an ED50 of 2.5 µg and peaked between 15 and 24 hours after administration, with eosinophil levels reaching five times that of the control group. nih.gov The mechanism was found to be dependent on integrins, as the effect was inhibited by approximately 75% with monoclonal antibodies against CD49d (VLA-4) or CD11a (LFA-1). nih.gov
In mice, research has linked 5-oxo-ETE to pain and visceral hypersensitivity. A study focusing on a mouse model of constipation-predominant irritable bowel syndrome (IBS-C) found that local administration of 5-oxo-ETE induced both somatic and visceral hypersensitivity to mechanical stimuli without causing inflammation. nih.gov This effect is potentially mediated by the Mas-related G protein-coupled receptor D (Mrgprd), which was identified on mouse colonic dorsal root ganglion afferents and implicated in the noxious effects of 5-oxo-ETE. nih.gov Furthermore, in a mouse model of allergic airway inflammation, increased levels of 5-oxo-ETE were detected in the bronchoalveolar lavage fluid of mice sensitized to house dust mite allergen following inhalation challenge. wikipedia.org
| Model Organism | Experimental Context | Key Findings | Potential Mediator/Pathway | Reference |
|---|---|---|---|---|
| Brown Norway Rat | Pulmonary Inflammation | Induces eosinophil infiltration into the lungs (ED50 = 2.5 µg), peaking at 5x control levels. | Integrin-dependent (CD49d, CD11a) | nih.gov |
| Mouse | Irritable Bowel Syndrome (IBS-C) Model | Induces somatic and visceral hypersensitivity without inflammation. | Mas-related G protein-coupled receptor D (Mrgprd) | nih.gov |
| Mouse | Allergic Airway Inflammation | Elevated 5-oxo-ETE levels in bronchoalveolar lavage fluid after allergen challenge. | Inflammatory cascade | wikipedia.org |
Mouse Models for Other HETE Family Members
Genetically modified mouse models have been instrumental in defining the specific functions of other HETE family members, such as 12-HETE and 20-HETE.
12-HETE Research Models: The role of 12-HETE has been extensively studied using models with genetic manipulation of the 12/15-lipoxygenase (12/15-LOX) enzyme. In mice, this enzyme primarily produces 12(S)-HETE. nih.gov Overexpression of 12/15-LOX in mice resulted in elevated 12(S)-HETE levels, increased macrophage infiltration, and systolic dysfunction post-myocardial infarction (MI). nih.gov Conversely, genetic deletion of 12/15-LOX was shown to improve survival and left ventricular function following MI. nih.gov In a mouse model of oxygen-induced ischemic retinopathy, retinal neovascularization was associated with increased 12-LOX expression and higher production of 12-HETE. diabetesjournals.org Mice lacking the 12-LOX enzyme were protected from this pathological angiogenesis. diabetesjournals.org
| HETE Family Member | Mouse Model | Research Area | Key Findings | Reference |
|---|---|---|---|---|
| 12(S)-HETE | 12/15-LOX Overexpression | Cardiac Pathophysiology | Increased 12(S)-HETE levels, macrophage infiltration, and systolic dysfunction post-MI. | nih.gov |
| 12(S)-HETE | 12/15-LOX Knockout | Cardiac Pathophysiology | Improved post-MI survival and left ventricular function. | nih.gov |
| 12-HETE | 12-LOX Knockout | Ischemic Retinopathy | Markedly abrogated retinal neovascularization. | diabetesjournals.org |
| 12(S)-HETE & 12(R)-HETE | Wild-Type | Vascular Tone | Act as competitive antagonists at the thromboxane (B8750289) receptor, inducing relaxation in mesenteric arteries. | nih.gov |
20-HETE Research Models: The study of 20-HETE, a significant regulator of vascular tone and renal function, has benefited from a variety of transgenic and knockout mouse models targeting the cytochrome P450 (CYP) enzymes responsible for its synthesis.
Cyp4a12 Transgenic Mice: These mice overexpress a primary 20-HETE synthase and develop hypertension, making them a key model for studying 20-HETE-dependent hypertension. nih.govwikipedia.org
Cyp4a14 Knockout Mice: The deletion of this gene, which does not produce 20-HETE, leads to a paradoxical hypertensive phenotype. This is due to a compensatory overexpression of the 20-HETE-producing enzyme Cyp4a12, further cementing the role of 20-HETE in blood pressure regulation. nih.govwikipedia.orgmdpi.com
Humanized Transgenic Models: Mice expressing human CYP4A11 or CYP4F2 genes also exhibit increased 20-HETE production and elevated blood pressure. nih.gov
These models have been crucial in linking elevated vascular 20-HETE production to endothelial dysfunction, increased vascular resistance, and the development of salt-insensitive hypertension. nih.gov
| HETE Family Member | Mouse Model | Phenotype | Research Application | Reference |
|---|---|---|---|---|
| 20-HETE | Cyp4a12 Transgenic (Overexpression) | Hypertension | Studying 20-HETE-dependent hypertension and vascular reactivity. | nih.govwikipedia.orgnih.gov |
| 20-HETE | Cyp4a14 Knockout | Hypertension (via Cyp4a12 overexpression) | Investigating compensatory mechanisms in 20-HETE synthesis and blood pressure control. | nih.govmdpi.com |
| 20-HETE | Human CYP4A11 Transgenic | Hypertension | Modeling human genetic contributions to 20-HETE-mediated hypertension. | nih.gov |
| 20-HETE | Human CYP4F2 Transgenic | Hypertension | Modeling human genetic contributions to 20-HETE-mediated hypertension. | nih.gov |
Future Research Directions and Unanswered Questions
Elucidating Novel OXER1-Independent Pathways
While the G-protein coupled receptor OXER1 is the primary and highly selective receptor for 5-oxo-ETE, evidence suggests the existence of alternative, OXER1-independent signaling pathways. For instance, mouse MA-10 Leydig tumor cells, which lack OXER1, still respond to 5-oxo-ETE, hinting at the presence of other receptors. wikipedia.org It has been proposed that these responses could be mediated by an ortholog to OXER1, such as the mouse niacin receptor 1 (Niacr1), or by members of the hydroxycarboxylic acid (HCA) receptor family. wikipedia.org Further investigation is needed to identify and characterize these alternative receptors and their downstream signaling cascades. Such studies will be crucial for a complete understanding of the diverse biological effects of 5-oxo-ETE.
Exploring Synergistic and Antagonistic Interactions with Other Lipid Mediators and Signaling Molecules
The inflammatory milieu is a complex network of signaling molecules. 5-oxo-ETE does not act in isolation but rather engages in intricate synergistic and antagonistic interactions with other lipid mediators, chemokines, and cytokines. researchgate.net It has been shown to act synergistically with platelet-activating factor (PAF), LTB4, and C5a to enhance eosinophil degranulation. nih.gov Additionally, it works in concert with chemokines like CCL2 and CCL8 to stimulate monocyte chemotaxis. wikipedia.orgencyclopedia.pub Conversely, understanding potential antagonistic relationships, for example with anti-inflammatory lipid mediators like lipoxins, could reveal novel mechanisms for regulating inflammatory responses. Future research should focus on systematically mapping these interactions to build a comprehensive picture of how 5-oxo-ETE's activity is modulated within complex biological systems.
Table 1: Synergistic Interactions of 5-oxo-ETE
| Interacting Mediator | Cell Type | Observed Effect | Reference |
|---|---|---|---|
| Platelet-Activating Factor (PAF) | Eosinophils | Enhanced degranulation and migration | nih.govatsjournals.org |
| Leukotriene B4 (LTB4) | Eosinophils | Enhanced degranulation | nih.gov |
| C5a | Eosinophils | Enhanced degranulation | nih.gov |
| Eotaxin | Eosinophils | Enhanced migration | karger.com |
| RANTES | Eosinophils | Enhanced migration | karger.com |
| CCL2 | Monocytes | Enhanced chemotaxis | wikipedia.orgencyclopedia.pub |
| CCL8 | Monocytes | Enhanced chemotaxis | wikipedia.orgencyclopedia.pub |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Neutrophils | Enhanced superoxide (B77818) release | karger.com |
| Tumor necrosis factor-alpha (TNF-α) | Neutrophils | Enhanced granule enzyme release | karger.com |
Advanced Structural-Activity Relationship Studies for Agonists and Antagonists
The development of potent and selective agonists and antagonists for the OXER1 receptor is crucial for both dissecting the physiological roles of 5-oxo-ETE and for potential therapeutic applications. nih.gov Extensive structure-activity relationship (SAR) studies have already revealed that the biological activity of 5-oxo-ETE is highly sensitive to minor structural modifications. nih.gov For instance, the free carboxyl group and the 5-oxo-Δ6E,8Z-dienone system are critical for its potency. nih.gov Building on this knowledge, future research should employ advanced techniques like computational modeling and medicinal chemistry to design novel agonists with enhanced stability and antagonists with greater potency and specificity. nih.gov Studies exploring β-oxidation resistant indole-based antagonists have already shown promise. nih.gov
Deeper Investigation of 5-Oxo-Eicosatetraenoic Acid in Less Characterized Biological Processes
While the role of 5-oxo-ETE in eosinophil and neutrophil biology is well-documented, its involvement in other biological processes remains less explored. Emerging evidence suggests potential roles in tissue repair, neuroinflammation, and cancer. nih.govmdpi.com For example, 5-oxo-ETE has been shown to promote the proliferation of some tumor cells. nih.govresearchgate.net Further investigation into these less-characterized areas could uncover novel functions of this lipid mediator. For instance, its role in wound healing, where controlled inflammation is critical, or its potential contribution to the inflammatory component of neurodegenerative diseases, warrants deeper exploration.
Development of Refined In Vivo Models for Specific Pathophysiological Roles
A significant hurdle in 5-oxo-ETE research has been the absence of a clear OXER1 ortholog in rodents, which has limited the use of traditional mouse models. nih.gov The development of more refined in vivo models is therefore a critical priority. The cat, which possesses an OXER1 ortholog, has been proposed as a suitable animal model for studying the role of 5-oxo-ETE in asthma. nih.gov Additionally, the use of zebrafish, which also express OXER1 orthologs, has provided valuable insights into the role of 5-oxo-ETE in early antimicrobial defense. nih.gov The development of transgenic models, such as those with humanized OXER1 receptors, or the use of advanced gene-editing techniques to create more relevant animal models, will be instrumental in dissecting the specific pathophysiological roles of 5-oxo-ETE in various diseases.
Integration with Systems Biology and Omics Approaches for Comprehensive Understanding
To achieve a holistic understanding of 5-oxo-ETE's function, future research must integrate traditional biochemical and pharmacological approaches with systems biology and multi-omics technologies. mdpi.com Transcriptomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by 5-oxo-ETE. mdpi.com For example, transcriptomic analysis of cells stimulated with 5-oxo-ETE can identify novel downstream target genes and pathways. Lipidomics can be used to map the metabolic fate of [3H]5-oxo-ETE and its interactions with other lipid networks. By integrating these large-scale datasets with computational modeling, researchers can construct comprehensive models of the 5-oxo-ETE signaling network, leading to a more predictive understanding of its role in health and disease. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
